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Foundational

Therapeutic Potential of Benzo[c]isoxazole-5-carboxylic Acid Derivatives: A Technical Guide to IP6K Inhibition and Metabolic Disease Management

The Privileged Benzo[c]isoxazole Scaffold In modern medicinal chemistry, the benzo[c]isoxazole (anthranil) core has emerged as a highly privileged bicyclic scaffold. Historically recognized for its utility in synthesizin...

Author: BenchChem Technical Support Team. Date: March 2026

The Privileged Benzo[c]isoxazole Scaffold

In modern medicinal chemistry, the benzo[c]isoxazole (anthranil) core has emerged as a highly privileged bicyclic scaffold. Historically recognized for its utility in synthesizing MAO inhibitors and Pim-1 kinase antagonists, recent high-throughput screening and structural optimization campaigns have repositioned this scaffold as a breakthrough in metabolic disease therapy.

Specifically, benzo[c]isoxazole-5-carboxylic acid derivatives have demonstrated unprecedented potency and selectivity as inhibitors of Inositol Hexakisphosphate Kinases (IP6Ks). The unique physicochemical properties of this scaffold—characterized by a high molecular dipole moment, precise hydrogen-bond accepting/donating vectors, and a rigid planar structure—allow it to act as a highly effective bioisostere for the phosphate-rich substrates typically processed by metabolic kinases .

Mechanism of Action: The IP6K-Metabolic Axis

The primary therapeutic target for these derivatives is the IP6K family (IP6K1, IP6K2, IP6K3). These enzymes are responsible for the ATP-dependent phosphorylation of inositol hexakisphosphate (InsP6) to form 5-diphosphoinositol pentakisphosphate (5-InsP7), a highly charged inositol pyrophosphate signaling molecule.

Elevated levels of 5-InsP7 are strongly correlated with metabolic dysfunctions. 5-InsP7 directly binds to and inhibits Akt signaling, reduces adipocyte thermogenesis, and exacerbates diet-induced obesity (DIO) and non-alcoholic fatty liver disease (NAFLD). By competitively binding to the nucleotide-binding pocket of IP6K, benzo[c]isoxazole-5-carboxylic acid derivatives (such as the probe compound UNC7467 ) halt the synthesis of 5-InsP7. The C5-carboxylic acid moiety is mechanistically critical here; it mimics the electrostatic profile of the ATP γ -phosphate, forming essential salt bridges with basic residues in the IP6K active site.

Pathway InsP6 InsP6 (Inositol hexakisphosphate) IP6K IP6K1 / IP6K2 (Kinase Enzyme) InsP6->IP6K Substrate Binding InsP7 5-InsP7 (Inositol pyrophosphate) IP6K->InsP7 ATP-dependent Phosphorylation Metabolism Metabolic Dysfunctions (Obesity, NAFLD, Insulin Resistance) InsP7->Metabolism Downstream Signaling (Akt inhibition) Inhibitor Benzo[c]isoxazole-5-carboxylic acid (e.g., UNC7467) Inhibitor->IP6K Competitive Inhibition (IC50 < 10nM)

Fig 1: Mechanism of IP6K inhibition by benzo[c]isoxazole derivatives regulating metabolism.

Structure-Activity Relationship (SAR) Profiling

Quantitative profiling of this scaffold reveals strict structural requirements for nanomolar efficacy. The data below synthesizes the SAR findings for various substitutions at the C3 and C5 positions of the benzo[c]isoxazole core.

Table 1: Kinase Inhibition Profile of Benzo[c]isoxazole Derivatives

CompoundC3 SubstituentC5 SubstituentIP6K1 IC₅₀ (nM)IP6K2 IC₅₀ (nM)IP6K3 IC₅₀ (nM)
UNC7467 Biphenyl-4-ylCarboxylic acid8.94.91320
Analog A p-TolylCarboxylic acid< 20.0< 20.0> 1000
Analog B PhenylMethyl ester> 60.0NDND
Analog C PhenylAcrylic acid~ 15.0~ 10.0> 1000

Data synthesized from the development of UNC7467..

SAR Insights:

  • The C5 Pharmacophore: Esterification of the C5 carboxylic acid (Analog B) results in a >7-fold drop in potency. The free acid is non-negotiable for maintaining the electrostatic interactions required to displace ATP.

  • The C3 Hydrophobic Pocket: Bulky, lipophilic groups at the C3 position (e.g., Biphenyl-4-yl) drive the >100-fold selectivity for IP6K1/2 over IP6K3 by exploiting a distinct hydrophobic sub-pocket present only in the IP6K1/2 isoforms.

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols for the synthesis and biological validation of these derivatives are designed as self-validating systems.

Workflow Synth 1. Chemical Synthesis (Reductive Cyclization) Purif 2. Purification & QC (LC-MS / NMR) Synth->Purif InVitro 3. In Vitro Assay (Kinase-Glo ATP Depletion) Purif->InVitro Cell 4. Cellular Profiling (Inositol Extraction) InVitro->Cell InVivo 5. In Vivo Efficacy (DIO Mouse Models) Cell->InVivo

Fig 2: End-to-end workflow for synthesizing and validating IP6K inhibitors.

Chemical Synthesis: Base-Mediated Reductive Cyclization

This protocol details the synthesis of the benzo[c]isoxazole core via the condensation of a 4-nitrobenzaldehyde derivative with an arylacetonitrile.

  • Step 1: Base Suspension. Suspend granulated NaOH (5.0 eq) in isopropanol (i-PrOH) under ultrasonic agitation for 10 minutes.

    • Causality: Granulated NaOH provides a high-surface-area heterogeneous basic environment. i-PrOH acts as a protic solvent that stabilizes the transition state without fully dissolving the NaOH, which prevents the unwanted over-hydrolysis of the nitrile group.

  • Step 2: Condensation & Cyclization. Add the 4-nitrobenzaldehyde derivative (1.0 eq) and the target arylacetonitrile (2.5 eq). Stir at room temperature for 12 hours.

    • Causality: The base deprotonates the active methylene of the nitrile. The resulting carbanion executes a nucleophilic attack on the nitro group, driving a spontaneous intramolecular cyclization and dehydration to form the rigid anthranil core.

  • Step 3: In-Process Validation (LC-MS). Aliquot 10 µL of the reaction mixture into LC-MS grade methanol. The reaction is self-validated as complete when the starting material peak vanishes and the [M+H]+ corresponding to the cyclized product dominates the chromatogram.

  • Step 4: Isolation. Filter the resulting brownish precipitate, wash extensively with cold i-PrOH followed by distilled water, and dry under reduced pressure.

  • Step 5: Structural Validation. Confirm the structure via 1 H NMR (DMSO- d6​ ). The system is validated if the characteristic downfield shift of the C4 and C6 protons on the benzo-fused ring is present, alongside the broad singlet of the carboxylic acid proton at 13.2 ppm.

In Vitro Biological Validation: Kinase-Glo Luminescent Assay

To quantify the IC₅₀ of the synthesized derivatives, an ATP-depletion assay is utilized.

  • Step 1: Buffer Preparation. Prepare an assay buffer containing 50 mM HEPES (pH 7.4), 5 mM MgCl₂, and 0.1 mg/mL BSA.

    • Causality: Mg²⁺ is an absolute requirement as a cofactor for ATP binding in the kinase active site. BSA prevents the highly lipophilic benzo[c]isoxazole compounds from non-specifically adhering to the polystyrene microplate walls, which would artificially inflate the apparent IC₅₀.

  • Step 2: Equilibrium Incubation. Incubate recombinant human IP6K1 (10 nM) with the inhibitor (10-point serial dilution from 10 µM to 0.1 nM) for 15 minutes at room temperature.

    • Causality: Pre-incubation allows the competitive inhibitor to reach thermodynamic binding equilibrium in the active site before the natural substrate is introduced.

  • Step 3: Reaction Initiation. Add 10 µM InsP6 and 1 µM ATP to initiate phosphorylation. Incubate for exactly 30 minutes at 37°C.

  • Step 4: Luminescent Detection. Add an equal volume of Kinase-Glo reagent and incubate for 10 minutes in the dark.

    • Causality: Active IP6K depletes ATP to phosphorylate InsP6, resulting in low luciferase-driven luminescence. A potent inhibitor preserves ATP, yielding a high luminescent signal.

  • Step 5: Assay Self-Validation (Z'-factor). Calculate the Z'-factor using vehicle (DMSO) as the negative control and a known reference inhibitor as the positive control. The plate data is only accepted if Z′>0.6 , guaranteeing a robust signal-to-noise ratio and trustworthy IC₅₀ derivation.

In Vivo Translation and Future Outlook

The therapeutic potential of benzo[c]isoxazole-5-carboxylic acid derivatives extends well beyond the petri dish. In vivo studies utilizing the UNC7467 derivative in diet-induced obese (DIO) mouse models have shown profound systemic benefits. Intraperitoneal administration significantly reduces body weight gain, ameliorates hepatic steatosis, and restores glycemic control—crucially, without altering the subjects' food intake .

As drug development professionals look toward the future, the benzo[c]isoxazole-5-carboxylic acid scaffold serves as a premier starting point for clinical candidates targeting obesity, NASH, and type 2 diabetes. Future optimization should focus on improving oral bioavailability and fine-tuning the C3-aryl substituents to achieve absolute isoform selectivity.

References

  • Development of Novel IP6K Inhibitors for the Treatment of Obesity and Obesity-Induced Metabolic Dysfunctions Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Design, Synthesis, and Cellular Characterization of a New Class of IPMK Kinase Inhibitors Source: bioRxiv / Journal of Medicinal Chemistry URL:[Link]

Exploratory

The Pivotal Role of Benzo[c]isoxazole-5-carboxylic Acid in Modern Heterocyclic Chemistry: A Technical Guide

Abstract Benzo[c]isoxazole-5-carboxylic acid, a unique and reactive heterocyclic scaffold, is emerging as a significant building block in the landscape of medicinal chemistry and drug discovery. This technical guide prov...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Benzo[c]isoxazole-5-carboxylic acid, a unique and reactive heterocyclic scaffold, is emerging as a significant building block in the landscape of medicinal chemistry and drug discovery. This technical guide provides an in-depth exploration of its synthesis, chemical properties, reactivity, and its burgeoning role in the development of novel therapeutics. By delving into the causality behind experimental choices and providing validated insights, this document serves as a comprehensive resource for researchers, scientists, and professionals in the field of drug development. We will explore the nuanced chemistry of this scaffold, offering detailed experimental protocols and visualizing key transformations to empower the next wave of innovation in heterocyclic chemistry.

Introduction: The Unveiling of a Privileged Scaffold

The realm of heterocyclic chemistry continuously seeks novel molecular frameworks that can serve as the foundation for new therapeutic agents. Among these, the benzisoxazole motif has been identified as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1] While the benzo[d]isoxazole isomer has been extensively studied, its less-explored counterpart, benzo[c]isoxazole (also known as anthranil), presents a unique set of chemical properties and synthetic challenges that are now beginning to be harnessed.[2]

Benzo[c]isoxazole-5-carboxylic acid, in particular, stands out due to the presence of a carboxylic acid moiety, which provides a versatile handle for molecular derivatization and can act as a key pharmacophoric element. This guide will illuminate the path from its synthesis to its potential applications, providing a robust framework for its utilization in research and development.

Synthesis of the Benzo[c]isoxazole-5-carboxylic Acid Core

Proposed Synthetic Pathway

The synthesis commences with the commercially available 4-methyl-3-nitrotoluene and proceeds through oxidation of the methyl group, followed by an intramolecular reductive cyclization to form the benzo[c]isoxazole ring.

Synthetic_Pathway A 4-Methyl-3-nitrotoluene B 4-Methyl-3-nitrobenzoic acid A->B Oxidation C Methyl 4-methyl-3-nitrobenzoate B->C Esterification D Methyl benzo[c]isoxazole-5-carboxylate C->D Reductive Cyclization E Benzo[c]isoxazole-5-carboxylic acid D->E Hydrolysis

Caption: Proposed synthetic workflow for Benzo[c]isoxazole-5-carboxylic acid.

Detailed Experimental Protocols

Step 1: Oxidation of 4-Methyl-3-nitrotoluene to 4-Methyl-3-nitrobenzoic Acid

The oxidation of the methyl group on the nitrotoluene ring is a critical step. Various oxidizing agents can be employed, with potassium permanganate and nitric acid being common choices.[3][4] The choice of oxidant is crucial for achieving high yields without promoting unwanted side reactions.

Protocol using Potassium Permanganate:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend 4-methyl-3-nitrotoluene in water.

  • Slowly add potassium permanganate in portions to the stirred suspension. The reaction is exothermic and should be controlled by external cooling if necessary.

  • Heat the reaction mixture to reflux for several hours until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture and filter off the manganese dioxide byproduct.

  • Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the 4-methyl-3-nitrobenzoic acid.

  • Collect the product by filtration, wash with cold water, and dry.

Step 2: Esterification to Methyl 4-methyl-3-nitrobenzoate

To facilitate the subsequent cyclization and for purification purposes, the carboxylic acid is converted to its methyl ester.

Protocol for Fischer Esterification:

  • Dissolve 4-methyl-3-nitrobenzoic acid in an excess of anhydrous methanol.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Heat the mixture to reflux for several hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude methyl ester, which can be purified by column chromatography.

Step 3: Reductive Cyclization to Methyl benzo[c]isoxazole-5-carboxylate

This is the key ring-forming step. The intramolecular reductive cyclization of an ortho-nitro-substituted carbonyl compound is a known method for the synthesis of the benzo[c]isoxazole (anthranil) ring system.[5]

Protocol for Reductive Cyclization:

  • Dissolve methyl 4-methyl-3-nitrobenzoate in a suitable solvent, such as ethanol or acetic acid.

  • Add a reducing agent, such as stannous chloride (SnCl₂) or zinc powder in the presence of an acid.

  • Heat the reaction mixture to facilitate both the reduction of the nitro group to a hydroxylamine or nitroso intermediate and the subsequent intramolecular cyclization.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction and neutralize any acid.

  • Extract the product with an organic solvent, wash, dry, and concentrate. The crude product can be purified by column chromatography.

Step 4: Hydrolysis to Benzo[c]isoxazole-5-carboxylic Acid

The final step is the hydrolysis of the methyl ester to the desired carboxylic acid.

Protocol for Basic Hydrolysis:

  • Dissolve methyl benzo[c]isoxazole-5-carboxylate in a mixture of an organic solvent (e.g., THF or methanol) and water.

  • Add an aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

  • Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Remove the organic solvent under reduced pressure.

  • Acidify the aqueous solution with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the product by filtration, wash with cold water, and dry to yield Benzo[c]isoxazole-5-carboxylic acid.

Physicochemical Properties and Spectroscopic Characterization

The structural elucidation of Benzo[c]isoxazole-5-carboxylic acid and its derivatives is crucial for confirming their identity and purity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools in this regard.

Spectroscopic Data of Methyl Benzo[c]isoxazole-5-carboxylate

The following data for the methyl ester derivative provides a reference for the characterization of the core scaffold.[6]

Technique Observed Data
¹H NMR (CDCl₃, 300 MHz) δ 9.32 (s, 1H), 8.12 (dd, J = 9.3, 1.8 Hz, 1H), 7.65 (d, J = 9.3 Hz, 1H), 3.94 (s, 3H)
¹³C NMR (CDCl₃, 75 MHz) δ 166.33 (C=O), 154.91 (C), 154.51 (CH), 132.81 (CH), 126.93 (C), 124.83 (CH), 117.80 (C), 115.17 (CH), 52.45 (CH₃)
HRMS (ESI) Calculated for C₉H₈NO₃ [M+H]⁺: 178.0499; Found: 178.0497

Chemical Reactivity and Functionalization

The benzo[c]isoxazole ring system is known for its high reactivity, making it a versatile precursor in organic synthesis.[2] The presence of the carboxylic acid group at the 5-position further enhances its utility, providing a site for a variety of chemical transformations.

Reactivity of the Benzo[c]isoxazole Core

The N-O bond within the isoxazole ring is susceptible to cleavage under certain conditions, leading to ring-opening reactions. This reactivity can be exploited for the synthesis of other heterocyclic systems or functionalized aromatic compounds. Due to its relatively low stability compared to its isomers, reactions involving the benzo[c]isoxazole core often need to be conducted under mild conditions.[2]

Functionalization via the Carboxylic Acid Group

The carboxylic acid moiety is a gateway to a vast array of derivatives. Standard organic transformations can be applied to create esters, amides, and other functionalities, allowing for the fine-tuning of the molecule's physicochemical properties and biological activity.

Protocol for Amide Coupling:

  • To a solution of Benzo[c]isoxazole-5-carboxylic acid in a suitable aprotic solvent (e.g., DMF or DCM), add a coupling agent such as HATU or DCC, and a base like DIPEA.

  • Add the desired primary or secondary amine to the reaction mixture.

  • Stir the reaction at room temperature until completion.

  • Work-up the reaction by quenching with water and extracting the product with an organic solvent.

  • Purify the resulting amide by column chromatography or recrystallization.

Functionalization A Benzo[c]isoxazole-5-carboxylic acid B Esters A->B Esterification C Amides A->C Amide Coupling D Other Derivatives A->D Various Transformations

Caption: Functionalization pathways of Benzo[c]isoxazole-5-carboxylic acid.

Role in Medicinal Chemistry and Drug Discovery

While specific biological activities for derivatives of Benzo[c]isoxazole-5-carboxylic acid are still an emerging area of research, the broader class of benzisoxazoles has demonstrated significant therapeutic potential across various disease areas. These compounds are known to exhibit antimicrobial, anticancer, anti-inflammatory, and antipsychotic activities.[1][2]

The unique electronic and steric properties of the benzo[c]isoxazole scaffold, combined with the versatile derivatization potential of the 5-carboxylic acid group, make it an attractive platform for the design of novel drug candidates. The carboxylic acid can act as a hydrogen bond donor and acceptor, or as a bioisosteric replacement for other acidic functional groups, enabling targeted interactions with biological macromolecules.

Conclusion and Future Perspectives

Benzo[c]isoxazole-5-carboxylic acid represents a heterocyclic scaffold with considerable untapped potential. This guide has provided a comprehensive overview of its synthesis, characterization, and reactivity, offering a foundational resource for its exploration. The proposed synthetic route, based on established chemical principles, provides a clear path to accessing this valuable building block.

Future research in this area will likely focus on the exploration of the biological activities of its derivatives, the development of more efficient and scalable synthetic methods, and the elucidation of the structure-activity relationships of this unique heterocyclic system. As our understanding of the chemistry and biology of Benzo[c]isoxazole-5-carboxylic acid grows, it is poised to become an increasingly important tool in the arsenal of medicinal chemists and drug discovery professionals.

References

  • A Comparative Guide to the Oxidation of 4-Nitrotoluene to 4-Nitrobenzoic Acid. Benchchem.
  • Electronic Supplementary Inform
  • Kinetics of Catalyzed Liquid-Phase Oxidation of p-Nitrotoluene by Air in Basic Medium.
  • Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. Indian Journal of Chemistry.
  • Benzisoxazole: a privileged scaffold for medicinal chemistry. MedChemComm (RSC Publishing).
  • Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC.
  • General synthesis of 2,1-benzisoxazoles (anthranils)
  • Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line.
  • General synthesis of 2,1-benzisoxazoles (anthranils)
  • Overview on Diverse Biological Activities of Benzisoxazole Deriv
  • recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines.
  • Chemical Reactivity of Benzo[c]isoxazole - ChemicalBook.

Sources

Foundational

The Pharmacological Significance of 1,2-Benzisoxazole Scaffolds: A Technical Guide to Polypharmacology and Synthetic Methodologies

Executive Summary The 1,2-benzisoxazole core—a benzene-fused isoxazole ring system—has emerged as a "privileged scaffold" in modern medicinal chemistry, particularly within the realm of central nervous system (CNS) thera...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2-benzisoxazole core—a benzene-fused isoxazole ring system—has emerged as a "privileged scaffold" in modern medicinal chemistry, particularly within the realm of central nervous system (CNS) therapeutics[1]. Its unique electronic distribution, lipophilicity, and rigid planar geometry allow it to act as a versatile pharmacophore, capable of engaging in diverse binding interactions with multiple biological targets[2]. This technical guide explores the mechanistic polypharmacology of 1,2-benzisoxazole derivatives, dissects the receptor-binding profiles of key FDA-approved drugs, and provides a validated, step-by-step synthetic protocol for constructing this critical heterocyclic core.

Polypharmacology and Mechanistic Signaling

The true value of the 1,2-benzisoxazole scaffold lies in its polypharmacological potential—the ability of a single molecular entity to modulate multiple targets simultaneously[1]. This is best exemplified by two distinct therapeutic classes: atypical antipsychotics and anticonvulsants[3],[4].

Atypical Antipsychotics: The Serotonin-Dopamine Paradox

Drugs such as risperidone, paliperidone, and iloperidone utilize the 1,2-benzisoxazole moiety to achieve a delicate balance between serotonin (5-HT2A) and dopamine (D2) receptor antagonism[5]. According to the dopamine hypothesis of schizophrenia, D2 blockade in the mesolimbic pathway mitigates positive symptoms. However, excessive D2 blockade in the nigrostriatal pathway leads to severe extrapyramidal symptoms (EPS)[5].

The 1,2-benzisoxazole core in risperidone drives an exceptionally high affinity for 5-HT2A receptors (Ki = 0.16–0.4 nM) compared to D2 receptors (Ki = 3.13 nM),[6]. This high 5-HT2A/D2 binding ratio facilitates dopamine release in the prefrontal cortex and striatum, effectively counteracting D2-mediated motor side effects while preserving antipsychotic efficacy[5],[7].

Anticonvulsants: Ion Channel Modulation

In contrast to receptor antagonism, the 1,2-benzisoxazole derivative zonisamide acts primarily as an ion channel modulator. It suppresses neuronal hypersynchronization by altering the fast inactivation threshold of voltage-gated sodium (Na+) channels and inhibiting low-threshold T-type calcium (Ca2+) channels[8],[9]. Additionally, the scaffold facilitates weak inhibition of carbonic anhydrase, contributing to mild brain acidosis that further dampens seizure propagation.

MOA Scaffold 1,2-Benzisoxazole Scaffold Risp Risperidone (Antipsychotic) Scaffold->Risp Structural Derivatization Zoni Zonisamide (Anticonvulsant) Scaffold->Zoni Structural Derivatization HT2A 5-HT2A Receptor Antagonism Risp->HT2A High Affinity (Ki < 1nM) D2 D2 Receptor Antagonism Risp->D2 Moderate Affinity (Ki ~3nM) NaCa Na+ / T-type Ca2+ Channel Blockade Zoni->NaCa Primary MOA CA Carbonic Anhydrase Inhibition Zoni->CA Weak Inhibition

Fig 1: Divergent pharmacological pathways of 1,2-benzisoxazole derivatives.

Quantitative Pharmacodynamic Profiles

To understand the structure-activity relationship (SAR) driven by the 1,2-benzisoxazole core, we must analyze the binding affinities. Table 1 summarizes the in vitro binding profile of risperidone, demonstrating the scaffold's broad receptor engagement.

Table 1: Binding Affinities (Ki) of Risperidone at Key Neurotransmitter Receptors [5],[6]

Receptor TargetKi Value (nM)Pharmacological Implication
5-HT2A 0.16 - 0.4High-affinity antagonism; mitigates extrapyramidal symptoms (EPS).
D2 3.13Moderate-affinity antagonism; controls positive symptoms of schizophrenia.
Alpha-1 0.80High affinity; associated with orthostatic hypotension side effects.
H1 2.23Moderate/High affinity; contributes to sedation and weight gain.
5-HT1A 420 - 490Low affinity; minimal clinical impact at standard physiological doses.

Synthetic Methodologies: Constructing the Core

Historically, the 1,2-benzisoxazole core was synthesized via intramolecular cyclization of o-hydroxyaryl oximes (N-O bond formation) or o-substituted aryl oximes (C-O bond formation) under harsh basic conditions,[10]. However, these traditional routes often suffer from competitive Beckmann rearrangements, leading to unwanted benzo[d]oxazole side products.

To circumvent this, modern synthetic workflows utilize a highly regioselective [3+2] cycloaddition between in situ generated nitrile oxides and arynes[10]. This protocol is advantageous because it tolerates a wide array of functional groups and prevents the premature degradation of highly reactive intermediates.

Step-by-Step Protocol: Synthesis of 3-Substituted 1,2-Benzisoxazoles via [3+2] Cycloaddition[14]

Objective: To synthesize a functionalized 3-substituted 1,2-benzisoxazole core while minimizing dimerization byproducts. System Validation: The protocol relies on the in situ generation of both reactive species, ensuring that the short-lived aryne is immediately trapped by the nitrile oxide cross-coupling.

Step 1: Preparation of the Reaction Matrix Flame-dry a 50 mL round-bottom flask under an inert argon atmosphere. Moisture must be strictly excluded to prevent the premature quenching of the aryne intermediate into a phenol derivative.

Step 2: Aryne Precursor Activation Add o-(trimethylsilyl)phenyl triflate (aryne precursor, 2.0 equiv) and anhydrous cesium fluoride (CsF, 3.0 equiv) to 10 mL of anhydrous acetonitrile. Causality: CsF acts as a mild, highly specific fluoride source. The fluoride ion attacks the silicon atom of the trimethylsilyl group, triggering a concerted elimination of the triflate leaving group to generate the highly reactive benzyne (aryne) intermediate in situ.

Step 3: Nitrile Oxide Generation & Cycloaddition Prepare a separate solution of the selected chlorooxime (nitrile oxide precursor, 1.0 equiv) in 5 mL of acetonitrile. Add this solution dropwise to the stirring aryne mixture at room temperature over 30 minutes. Causality: Slow addition ensures that the nitrile oxide is generated concurrently with the aryne. Keeping the steady-state concentration of the nitrile oxide low prevents it from self-reacting to form unwanted furoxan dimers.

Step 4: Reaction Monitoring Stir the mixture at room temperature for 4–6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (8:2) eluent to confirm the complete consumption of the chlorooxime.

Step 5: Quenching and Isolation Quench the reaction by pouring the mixture into 20 mL of ice-cold distilled water. This neutralizes unreacted fluoride and dissolves inorganic cesium salts. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

Step 6: Purification (Self-Validation) Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography. Validate the final 1,2-benzisoxazole structure using ¹H-NMR (looking for characteristic aromatic multiplet shifts) and High-Resolution Mass Spectrometry (HRMS).

Synthesis Start1 Silylaryl Triflate (Aryne Precursor) Reagents CsF in Acetonitrile (Fluoride Source) Start1->Reagents Start2 Chlorooxime (Nitrile Oxide Precursor) Start2->Reagents Inter [3+2] Cycloaddition (In situ generation) Reagents->Inter Room Temp, Inert Atm Product 3-Substituted 1,2-Benzisoxazole Core Inter->Product C-C & C-O Bond Formation Purify Aqueous Workup & Chromatography Product->Purify Isolate Product

Fig 2: Step-by-step synthetic workflow for [3+2] cycloaddition.

Future Perspectives in Drug Design

The 1,2-benzisoxazole scaffold continues to be a focal point in the development of Multi-Target Directed Ligands (MTDLs)[11]. Recent patent literature highlights its expansion beyond CNS disorders into oncology, specifically as a core structure for novel receptor tyrosine kinase inhibitors (RTKIs) targeting VEGFR2 and PDGFRα[11],[4]. By fine-tuning the substituents at the C-3 position, researchers can selectively bias the scaffold's affinity toward kinase domains or G-protein coupled receptors (GPCRs), ensuring its continued relevance in next-generation therapeutics.

Sources

Exploratory

The Benzo[c]isoxazole Core: From Chemical Curiosity to a Cornerstone of Modern CNS Therapeutics

An In-depth Technical Guide on its History, Discovery, and Application in Medicine Introduction: The Privileged Scaffold in Medicinal Chemistry In the vast landscape of heterocyclic chemistry, certain molecular framework...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on its History, Discovery, and Application in Medicine

Introduction: The Privileged Scaffold in Medicinal Chemistry

In the vast landscape of heterocyclic chemistry, certain molecular frameworks emerge as "privileged scaffolds"—structures that are capable of binding to multiple, diverse biological targets. The benzo[c]isoxazole ring system, an aromatic bicyclic structure formed by the fusion of a benzene ring with an isoxazole ring, stands as a premier example of such a scaffold.[1][2] Its unique electronic and conformational properties have made it a cornerstone in the development of a wide range of therapeutic agents. While its applications are broad, its most profound impact has been in the field of neuroscience, particularly in the creation of atypical antipsychotics that have reshaped the treatment of schizophrenia and other psychotic disorders.[1][3][4] This guide provides a comprehensive exploration of the history, discovery, and medicinal chemistry of benzo[c]isoxazole derivatives, with a focus on the scientific rationale and experimental insights that propelled their journey from the laboratory to the clinic.

Part 1: The Dawn of a Scaffold - Early Synthesis and Discovery

The parent compound, 1,2-benzisoxazole, is a relatively stable aromatic organic molecule.[5] Early synthetic routes focused on establishing efficient methods for its creation. One common and cost-effective method involves the base-catalyzed reaction of salicylaldehyde with hydroxylamine-O-sulfonic acid at room temperature.[5] Other established protocols for synthesizing the benzo[c]isoxazole core involve the cyclization of suitably modified ortho-substituted benzenes. These methods include:

  • Spontaneous cyclization of o-acylphenylhydroxylamines.[6]

  • Indium-mediated heterocyclization or reduction with stannous chloride of 2-nitroacylbenzenes.[6]

  • Fe(II)-catalyzed intramolecular cyclization of 2-acylarylazides.[6]

For decades, the benzo[c]isoxazole moiety remained largely a subject of academic interest. However, as medicinal chemists began to appreciate the role of rigid, planar structures in receptor binding, its potential as a pharmacophore grew. A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups responsible for a drug's biological activity. The benzo[c]isoxazole core provided a rigid anchor from which various functional groups could be projected in precise orientations to interact with receptor binding pockets.

Part 2: The Antipsychotic Revolution - A Tale of Two Receptors

The history of benzo[c]isoxazole in medicine is inextricably linked to the evolution of antipsychotic drugs. First-generation or "typical" antipsychotics, such as haloperidol, were effective at treating the "positive" symptoms of schizophrenia (e.g., hallucinations, delusions) by potently blocking dopamine D2 receptors in the brain's mesolimbic pathway. However, this potent D2 antagonism also occurred in the nigrostriatal pathway, leading to severe and often debilitating extrapyramidal side effects (EPS), such as parkinsonism and tardive dyskinesia. The field was in urgent need of "atypical" agents with a broader spectrum of efficacy and a more favorable side-effect profile.

Case Study 1: The Genesis of Risperidone

In the 1980s, researchers at Janssen Pharmaceuticals embarked on a mission to develop a novel antipsychotic.[7][8] Their strategy was guided by the emerging "serotonin-dopamine hypothesis" of schizophrenia. This theory proposed that a combined antagonism of both serotonin type 2A (5-HT2A) and dopamine D2 receptors could achieve superior antipsychotic efficacy with a reduced risk of EPS.[9] The rationale was that blocking 5-HT2A receptors would enhance dopamine release in the nigrostriatal pathway, thereby counteracting the motor side effects caused by D2 blockade, while also potentially improving the "negative" symptoms (e.g., social withdrawal, apathy) of the disease.[9][10]

This conceptual framework led to the synthesis of Risperidone. Developed with the chemical structures of benperidol and ketanserin as a foundation, risperidone contains the functional groups of both a benzisoxazole and a piperidine.[11]

  • Discovery: The study of risperidone began in the late 1980s.[11]

  • Clinical Trials: Late-stage clinical trials demonstrated its efficacy and a significantly lower incidence of EPS at therapeutic doses compared to haloperidol.[7]

  • Approval: The U.S. Food and Drug Administration (FDA) approved Risperidone (Risperdal®) in 1993 for the treatment of schizophrenia, and it quickly became a leading antipsychotic medication.[7][11]

Case Study 2: Paliperidone - Refining the Metabolite

In drug development, a parent drug is often metabolized by the body into other compounds, some of which may be active themselves. Pharmacokinetic studies revealed that risperidone is extensively metabolized to 9-hydroxyrisperidone. This major active metabolite, later named paliperidone, was found to be responsible for a significant portion of risperidone's therapeutic effect.[12][13]

Recognizing the potential advantages of using the active metabolite directly, Johnson & Johnson developed paliperidone as a standalone drug (Invega®).

Key Advantages of Paliperidone:

  • Simplified Metabolism: Paliperidone is not extensively metabolized in the liver and is primarily excreted unchanged by the kidneys.[13] This leads to a more predictable pharmacokinetic profile and fewer potential drug-drug interactions compared to risperidone.

  • Long-Acting Formulations: The properties of paliperidone made it an ideal candidate for the development of long-acting injectable (LAI) formulations (e.g., Invega Sustenna®, Invega Trinza®).[13][14] These LAIs, administered intramuscularly, form a depot from which the drug is slowly released over weeks or months, improving medication adherence, which is a major challenge in treating schizophrenia.[14]

Part 3: Deep Dive into the Mechanism of Action

The therapeutic activity of benzo[c]isoxazole antipsychotics is attributed to a combination of receptor-blocking activities.[15] While the precise mechanism remains a subject of research, the primary actions are centered on D2 and 5-HT2A receptors.[10][14]

  • Dopamine D2 Receptor Antagonism: By blocking D2 receptors in the mesolimbic pathway, these drugs reduce the excessive dopaminergic activity believed to cause the positive symptoms of schizophrenia.[10]

  • Serotonin 5-HT2A Receptor Antagonism: Potent blockade of 5-HT2A receptors is a hallmark of atypicality. This action is thought to contribute to efficacy against negative symptoms and, crucially, to mitigate the risk of EPS.[9][10]

  • Other Receptor Interactions: These drugs also act as antagonists at other receptors, which contributes to their overall therapeutic and side-effect profiles.[12][14]

    • α1 and α2 Adrenergic Receptors: Blockade can lead to orthostatic hypotension (a drop in blood pressure upon standing) and dizziness.[13][15]

    • H1 Histaminergic Receptors: Blockade is associated with sedation and weight gain.[14]

    • Muscarinic Receptors: They have very low affinity for cholinergic muscarinic receptors, meaning they are less likely to cause anticholinergic side effects like dry mouth, blurred vision, and constipation.[14][15]

Visualization: Receptor Binding Profile

The following diagram illustrates the multi-receptor antagonism of a typical benzo[c]isoxazole antipsychotic like paliperidone.

Receptor_Binding_Profile cluster_drug Benzo[c]isoxazole Antipsychotic (e.g., Paliperidone) cluster_receptors Target Receptors cluster_effects Clinical Outcomes Drug Paliperidone D2 Dopamine D2 Drug->D2 Antagonism HT2A Serotonin 5-HT2A Drug->HT2A Strong Antagonism Alpha1 Adrenergic α1 Drug->Alpha1 Antagonism H1 Histamine H1 Drug->H1 Antagonism Therapeutic Antipsychotic Efficacy (↓ Positive & Negative Symptoms) D2->Therapeutic HT2A->Therapeutic LowEPS Reduced EPS Risk HT2A->LowEPS SideEffects Side Effects (Orthostatic Hypotension, Sedation) Alpha1->SideEffects H1->SideEffects

Caption: Multi-receptor binding profile of benzo[c]isoxazole antipsychotics.

Quantitative Data: Receptor Binding Affinities

The affinity of a drug for its receptor is a key determinant of its potency and selectivity. It is often expressed as the Ki value (in nanomolars, nM), where a lower Ki indicates a higher binding affinity.

ReceptorRisperidone Ki (nM)
5-HT2A 0.2
D2 3.2
D4 7.3
Alpha 1A 5
Alpha 2A 16
H1 20
5-HT1A 420
D1 240
M1 >10,000
Data adapted from Psychopharmacology Institute.[9]

This table clearly illustrates the high affinity for both 5-HT2A and D2 receptors, with a significantly higher affinity for the 5-HT2A receptor (a hallmark of atypicality), as well as notable affinity for adrenergic and histaminergic receptors.[9] The negligible affinity for muscarinic (M1) receptors confirms the low risk of anticholinergic side effects.[9]

Part 4: Synthesis and Structure-Activity Relationships (SAR)

The development of potent and selective benzo[c]isoxazole derivatives relies on a deep understanding of how chemical structure dictates biological activity.

Experimental Protocol: General Synthesis of a 3-(Piperidin-4-yl)-1,2-benzisoxazole Core

This workflow outlines a common synthetic pathway to the core structure found in drugs like risperidone and paliperidone. The process is self-validating through standard analytical chemistry techniques at each step to confirm the identity and purity of intermediates.

  • Step 1: Fluorination and Acylation. Start with a substituted phenol. A key step is the Friedel-Crafts acylation with an appropriate acyl chloride (e.g., 4-chlorobutyryl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to attach the side chain to the aromatic ring.

  • Step 2: Oximation. The resulting ketone is then reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) to form an oxime intermediate.

  • Step 3: Cyclization (Benzisoxazole Ring Formation). The oxime is cyclized to form the benzisoxazole ring. This is often achieved by heating in the presence of a base like potassium carbonate in a suitable solvent (e.g., DMF). This intramolecular nucleophilic aromatic substitution reaction forms the core heterocyclic system.

  • Step 4: N-Alkylation. The terminal chloride on the side chain is then used to alkylate a substituted piperidine ring. This reaction is typically carried out in a polar aprotic solvent with a base to scavenge the HCl byproduct.

  • Step 5: Purification and Characterization. The final product is purified using techniques like column chromatography or recrystallization. Its structure and purity are confirmed by NMR spectroscopy, mass spectrometry, and HPLC.

Visualization: Synthetic Workflow

Synthesis_Workflow A Substituted Phenol B Friedel-Crafts Acylation (e.g., 4-chlorobutyryl chloride, AlCl₃) A->B C Aryl Ketone Intermediate B->C D Oximation (NH₂OH·HCl, NaOAc) C->D E Oxime Intermediate D->E F Base-mediated Cyclization (e.g., K₂CO₃, DMF) E->F G Benzisoxazole Core with Alkyl Halide Side Chain F->G H N-Alkylation (Substituted Piperidine, Base) G->H I Final Product: 3-(Piperidin-4-yl)-1,2-benzisoxazole Derivative H->I J Purification & Characterization (Chromatography, NMR, MS) I->J

Caption: General synthetic pathway for 3-(piperidin-4-yl)benzisoxazole derivatives.

Structure-Activity Relationship (SAR) Insights

SAR studies have been crucial in optimizing the pharmacological profile of these compounds.

Molecular PositionModificationImpact on ActivityRationale / Causality
Benzisoxazole C6 Introduction of a fluorine atom (as in Risperidone)Increases potency and metabolic stability.The electron-withdrawing nature of fluorine can modulate the electronics of the ring system, enhancing receptor binding. It can also block a potential site of metabolic oxidation, increasing the drug's half-life.
Piperidine Nitrogen Attachment of various heterocyclic or aromatic groupsModulates D2/5-HT2A affinity and selectivity.This region of the molecule often interacts with a secondary binding pocket in the receptors. The size, shape, and electronics of this group are critical for optimizing receptor occupancy and can fine-tune the drug's overall pharmacological profile.
Linker between Rings Varying the length and composition of the alkyl chainAffects affinity and pharmacokinetic properties.The linker's length and flexibility are crucial for positioning the two key pharmacophoric elements (benzisoxazole and piperidine) in the correct orientation to simultaneously engage with their respective binding sites on the receptors.
Benzisoxazole Core Replacement with a bioisosteric ring (e.g., benzisothiazole)Can retain antipsychotic activity.Benzisothiazole is a common bioisostere of benzisoxazole, meaning it has similar size, shape, and electronic properties. This substitution can sometimes improve properties like metabolic stability or patentability while retaining the desired biological activity.[16]

Part 5: Expanding Therapeutic Horizons

The success of the benzo[c]isoxazole scaffold in antipsychotics has spurred extensive research into its utility in other therapeutic areas. Its privileged structure has been shown to interact with a wide array of biological targets.[1][3]

  • Anticonvulsant Activity: Derivatives have been investigated for their potential in treating seizure disorders. The drug zonisamide, an anticonvulsant, features a 1,2-benzisoxazole structure.[3][5]

  • Anticancer Agents: Novel benzo[c]isoxazole derivatives have shown promise as anticancer agents, with some compounds demonstrating activity against human colon cancer cells.[1][3] More recently, derivatives have been identified as potent inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α), a key target in cancer therapy.[17]

  • Antimicrobial and Anti-inflammatory Activity: Researchers have synthesized various derivatives and tested them for antibacterial, antifungal, and anti-inflammatory properties, with some compounds showing significant activity.[1][3]

Conclusion and Future Perspectives

The journey of benzo[c]isoxazole derivatives from their initial synthesis to their establishment as blockbuster drugs is a testament to the power of rational drug design. The targeted modulation of the dopamine and serotonin systems, guided by a deep understanding of the pathophysiology of schizophrenia, led to a new generation of safer and more effective treatments. The story of risperidone and its active metabolite paliperidone highlights the importance of understanding a drug's metabolism and pharmacokinetics to further refine and improve therapy.

Today, the benzo[c]isoxazole scaffold continues to be a fertile ground for discovery.[1] Future research will likely focus on developing multi-target agents for complex diseases, exploring novel applications beyond the central nervous system, and leveraging advanced synthetic methodologies to create next-generation therapeutics built upon this remarkable and enduring chemical core.

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  • Discovering risperidone: the LSD model of psychopathology (2003) | Francis C. Colpaert | 62 Citations - SciSpace. (n.d.).
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Foundational

An In-depth Technical Guide to the Physicochemical Properties of Benzo[c]isoxazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract Benzo[c]isoxazole, also known as anthranil, represents a unique heterocyclic scaffold characterized by a fused benzene and isoxazole ring system.[1...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzo[c]isoxazole, also known as anthranil, represents a unique heterocyclic scaffold characterized by a fused benzene and isoxazole ring system.[1] This structural motif imparts a high degree of reactivity and serves as a versatile precursor in the synthesis of various biologically active molecules.[1] This guide provides a comprehensive technical overview of the physicochemical properties of Benzo[c]isoxazole-5-carboxylic acid, a derivative of the core structure. While specific experimental data for this particular analogue is limited in publicly available literature, this document synthesizes information on the broader benzo[c]isoxazole class to provide a robust predictive and practical framework for researchers. The guide will delve into the structural and electronic properties, expected physicochemical parameters, synthetic methodologies, and analytical characterization techniques pertinent to this compound. Furthermore, it will explore the potential applications in drug discovery, drawing parallels from the well-established biological activities of the benzisoxazole scaffold.

The Benzo[c]isoxazole Core: A Foundation of Reactivity and Potential

The benzo[c]isoxazole ring system is a bicyclic, fused heteroaromatic compound.[1] It is an isomer of the more commonly discussed benzoxazoles, with the oxygen atom positioned at the 2-position of the isoxazole ring.[1] A key feature of the benzo[c]isoxazole core is its inherent low stability, which arises from cross-conjugation and a disruption of aromaticity.[1] This diminished stability, however, is the very source of its synthetic utility, rendering it highly reactive and a valuable intermediate for more complex molecular architectures.[1]

The high reactivity of benzo[c]isoxazoles allows them to serve as versatile precursors in organic synthesis. For instance, they can react with various nucleophiles to generate a diverse array of benzo[c]isoxazolines.[1] This reactivity has been harnessed to synthesize key intermediates for a range of pharmaceuticals, including antimycobacterial, protein kinase inhibitor, and anticancer agents.[1]

Physicochemical Properties of Benzo[c]isoxazole-5-carboxylic Acid

While specific, experimentally verified physicochemical data for Benzo[c]isoxazole-5-carboxylic acid is scarce in peer-reviewed literature, we can infer its properties based on the core structure and the influence of the carboxylic acid functional group.

Structural and Molecular Data

The fundamental properties of the molecule are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₅NO₃[2]
Molecular Weight 163.13 g/mol [2]
IUPAC Name 2,1-Benzisoxazole-5-carboxylic acid
CAS Number Not available
Predicted Physicochemical Parameters

The following table presents predicted physicochemical properties for the isomeric Benzo[c]isoxazole-3-carboxylic acid, which can provide an estimate for the 5-carboxylic acid derivative. It is important to note that these are computational predictions and should be confirmed experimentally.

PropertyPredicted ValueSource
Topological Polar Surface Area (TPSA) 63.33 Ų[2]
logP (Octanol-Water Partition Coefficient) 1.526[2]
Hydrogen Bond Acceptors 3[2]
Hydrogen Bond Donors 1[2]
Rotatable Bonds 1[2]

The carboxylic acid moiety is expected to significantly influence the solubility and acidity of the molecule. The pKa is anticipated to be in the acidic range, typical for aromatic carboxylic acids. Solubility in aqueous media is likely to be low but will increase significantly in basic solutions due to the formation of the carboxylate salt. In organic solvents, its solubility will depend on the polarity of the solvent.

Synthesis and Reactivity

General Synthetic Strategies for the Benzo[c]isoxazole Core

The synthesis of the benzo[c]isoxazole ring system typically involves the cyclization of suitably substituted ortho-substituted benzene precursors.[1] Established methods include:

  • Spontaneous cyclization of o-acylphenylhydroxylamines.[1]

  • Indium-mediated heterocyclization or reduction with stannous chloride followed by heterocyclization of 2-nitroacylbenzenes.[1]

  • Fe(II)-catalyzed intramolecular cyclization of 2-acylarylazides.[1]

A frequently employed strategy involves the thermocyclization of an ortho-azido benzonitrile derivative.[3] This reaction proceeds with the extrusion of dinitrogen, leading to the formation of the benzo[c]isoxazole ring.[3]

Hypothetical Synthetic Workflow for Benzo[c]isoxazole-5-carboxylic Acid

A plausible synthetic route to Benzo[c]isoxazole-5-carboxylic acid would involve the cyclization of a precursor containing the necessary functionalities. The following diagram illustrates a generalized workflow.

G cluster_0 Precursor Synthesis cluster_1 Cyclization cluster_2 Purification cluster_3 Final Product Start Ortho-substituted Benzene Derivative Step1 Functional Group Interconversion Start->Step1 e.g., Nitration, Reduction Step2 Formation of Azide Intermediate Step1->Step2 Step3 Thermocyclization Step2->Step3 Heat, High-boiling solvent Step4 Crude Product Step3->Step4 Step5 Column Chromatography Step4->Step5 Final Benzo[c]isoxazole-5-carboxylic acid Step5->Final

Caption: Generalized synthetic workflow for Benzo[c]isoxazole-5-carboxylic acid.

Reactivity Profile

The benzo[c]isoxazole ring is known for its susceptibility to ring-opening reactions, particularly in the presence of nucleophiles.[1] The carboxylic acid group at the 5-position is expected to undergo typical reactions of carboxylic acids, such as esterification, amidation, and reduction. The stability of the molecule will likely be influenced by pH, with potential for ring cleavage under strongly basic or acidic conditions.

Analytical Characterization

The structural elucidation of Benzo[c]isoxazole-5-carboxylic acid relies on a combination of modern spectroscopic techniques.

Experimental Protocols for Characterization

The following outlines the standard experimental protocols for the analytical characterization of a synthesized Benzo[c]isoxazole derivative.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Structure Confirmation Sample Synthesized Compound HRMS High-Resolution Mass Spectrometry (HRMS) Sample->HRMS IR Infrared (IR) Spectroscopy Sample->IR NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Sample->NMR Analysis Spectral Interpretation HRMS->Analysis IR->Analysis NMR->Analysis Structure Structural Elucidation Analysis->Structure

Caption: Workflow for the analytical characterization of Benzo[c]isoxazole-5-carboxylic acid.

High-Resolution Mass Spectrometry (HRMS):

  • Objective: To confirm the elemental composition and molecular weight.

  • Methodology: A small amount of the compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and analyzed using an ESI-TOF or Orbitrap mass spectrometer.[4]

  • Expected Result: An exact mass measurement corresponding to the molecular formula C₈H₅NO₃.

Infrared (IR) Spectroscopy:

  • Objective: To identify key functional groups.

  • Methodology: The spectrum is recorded using an FTIR spectrometer, typically with the sample prepared as a KBr pellet or analyzed using an ATR accessory.[3]

  • Expected Absorptions:

    • O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.[5]

    • C=O stretch (carboxylic acid): A strong absorption around 1700-1680 cm⁻¹ for an aryl carboxylic acid.[5]

    • C=N stretch (isoxazole ring): Expected in the 1650-1550 cm⁻¹ region.

    • Aromatic C=C stretches: Multiple bands in the 1600-1450 cm⁻¹ region.

    • C-O stretch (carboxylic acid): In the 1320-1210 cm⁻¹ region.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To elucidate the detailed molecular structure and connectivity of atoms.

  • Methodology: ¹H and ¹³C NMR spectra are recorded on a high-field spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃.[3]

  • Expected ¹H NMR Signals: Aromatic protons on the benzene ring and the isoxazole ring, and a broad singlet for the carboxylic acid proton (typically downfield). The splitting patterns will be crucial for determining the substitution pattern.

  • Expected ¹³C NMR Signals: Signals for the eight distinct carbon atoms, including the carbonyl carbon of the carboxylic acid (expected in the 160-180 ppm region), and carbons of the aromatic and heterocyclic rings.[6]

Applications in Drug Discovery

The benzisoxazole scaffold is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a multitude of biologically active compounds.[7][8] Derivatives of benzisoxazole have demonstrated a broad spectrum of pharmacological activities, including:

  • Antimicrobial [8]

  • Anticancer [8][9]

  • Anti-inflammatory [8]

  • Antipsychotic [10]

  • Anticonvulsant [10]

While no specific biological data for Benzo[c]isoxazole-5-carboxylic acid has been reported, the activities of other benzisoxazole derivatives suggest that it could be a valuable starting point for the design and synthesis of novel therapeutic agents. The carboxylic acid handle provides a convenient point for further chemical modification to explore structure-activity relationships and develop new drug candidates.

Conclusion

References

  • PMC. Benzisoxazole: a privileged scaffold for medicinal chemistry. Available from: [Link]

  • ResearchGate. Benzisoxazole: A privileged scaffold for medicinal chemistry | Request PDF. Available from: [Link]

  • Wikipedia. Benzisoxazole. Available from: [Link]

  • ResearchGate. Toxicological and physicochemical properties of the 5-Benzoxazolecarboxylic acid molecule. Available from: [Link]

  • RSC Publishing. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery. Available from: [Link]

  • PMC. The synthetic and therapeutic expedition of isoxazole and its analogs. Available from: [Link]

  • Journal of Medicinal Chemistry. Substituted 5,6-dihydrofuro[3,2-f]-1,2-benzisoxazole-6-carboxylic acids: high-ceiling diuretics with uricosuric activity. Available from: [Link]

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  • ResearchGate. Structure of isoxazole and benzo[c]isoxazole. Available from: [Link]

  • Indian Journal of Chemistry. Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. Available from: [Link]

  • ResearchGate. IR spectra of benzoic acid in the regions of O-H (a) and C=O (b).... Available from: [Link]

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  • ACS Publications. (2020, January 3). Synthesis of 2,1-Benzoisoxazole-Containing 1,2,3-Triazoles through Copper-Catalyzed Three-Component Domino Reactions of o-Bromoacetophenones, Aldehydes, and Sodium Azide | The Journal of Organic Chemistry. Available from: [Link]

  • JOCPR. Synthesis and Biological Evaluation of Some Novel Isoxazoles and Benzodiazepines. Available from: [Link]

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  • Doc Brown's Advanced Organic Chemistry. (2025, November 9). infrared spectrum of benzoic acid. Available from: [Link]

  • Beilstein Journals. Isoxazole derivatives as new nitric oxide elicitors in plants. Available from: [Link]

  • MDPI. (2022, December 29). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Available from: [Link]

  • J&K Scientific LLC. (2023, November 21). Benzo[d]oxazole-5-carboxylic acid | 15112-41-1. Available from: [Link]

  • ResearchGate. (2015, July 21). How can I synthesize benzoxazole using polyphosporic acid and carboxylic acid derivative?. Available from: [Link]

  • Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Available from: [Link]

  • Oregon State University. (2020, February 7). Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]

  • PubChemLite. Benzo[d]isoxazole-4-carboxylic acid (C8H5NO3). Available from: [Link]

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  • Semantic Scholar. (2022, August 31). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Available from: [Link]

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Exploratory

Architecting Medicinal Efficacy: A Technical Guide to Carboxylic Acid Functionalization on Benzisoxazole Rings

Executive Summary The benzisoxazole scaffold—comprising a benzene ring fused to an isoxazole ring—is a privileged pharmacophore deeply embedded in medicinal chemistry. FDA-approved therapeutics such as the antipsychotic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzisoxazole scaffold—comprising a benzene ring fused to an isoxazole ring—is a privileged pharmacophore deeply embedded in medicinal chemistry. FDA-approved therapeutics such as the antipsychotic risperidone and the anticonvulsant zonisamide rely heavily on this bicyclic core to achieve their targeted biological effects[1]. Within the realm of synthetic optimization, the functionalization of the C-3 carboxylic acid on the 1,2-benzisoxazole ring represents a critical node for drug development.

This technical guide provides an in-depth analysis of the mechanistic rationale, pharmacological impact, and self-validating synthetic protocols required to successfully functionalize benzisoxazole-3-carboxylic acids. By mastering these pathways, researchers can precisely modulate a molecule's pharmacokinetics, target affinity, and prodrug viability.

Mechanistic Rationale: The Benzisoxazole Scaffold

The inherent value of the benzisoxazole ring lies in its unique electronic distribution. The heteroatomic N–O bond imparts significant polarity, allowing the scaffold to act as a versatile hydrogen-bond acceptor, while the fused aromatic system ensures favorable lipophilic interactions within hydrophobic protein pockets[1].

However, the native carboxylic acid group (–COOH) at the C-3 position often presents pharmacokinetic liabilities, including limited membrane permeability and rapid renal clearance. Functionalizing this moiety serves two primary mechanistic purposes:

  • Bioisosteric and Steric Tuning: Converting the acid into an amide (e.g., carboxamides) alters the pKa and lipophilicity, enabling the molecule to cross the blood-brain barrier (BBB) or penetrate tumor microenvironments.

  • Prodrug Engineering: Conjugating the acid with sugar moieties (glucosylation or glucuronidation) creates highly soluble prodrugs that leverage cellular glycosidases for targeted, sustained release.

Core Functionalization Pathways

Amidation for Target Inhibition (e.g., HIF-1α)

Amidation of benzisoxazole-3-carboxylic acid is a highly effective strategy for generating targeted inhibitors. A prominent example is the synthesis of N-phenylbenzo[d]isoxazole-3-carboxamide derivatives, which have been identified as potent inhibitors of Hypoxia-Inducible Factor (HIF)-1α[2]. Because the tumor microenvironment is characteristically hypoxic, HIF-1α accumulation drives the transcription of survival genes (like VEGF). By functionalizing the C-3 position with specific aniline or pyridine derivatives, the resulting amides effectively block this transcriptional activity[2].

Mechanism Hypoxia Tumor Hypoxia HIF1a HIF-1α Accumulation Hypoxia->HIF1a Transcription Target Gene Transcription (VEGF, GLUT1) HIF1a->Transcription Drug N-phenylbenzo[d]isoxazole- 3-carboxamide Inhibition Transcriptional Inhibition Drug->Inhibition Inhibition->Transcription

Mechanism of action for benzisoxazole-3-carboxamides as HIF-1α transcriptional inhibitors.

Glucosylation for Prodrug Development

O-Glucosylation transforms the carboxylic acid into a β-D-glucopyranosyl ester. This functionalization is critical for synthesizing carbohydrate-based biomolecules and complex glycosides that exhibit enhanced antimicrobial and antifungal properties[3]. The bulky, polar sugar moiety dramatically increases aqueous solubility, while the ester linkage remains susceptible to enzymatic cleavage in vivo, releasing the active benzisoxazole pharmacophore.

Quantitative Data: Pharmacological Impact of Functionalization

The choice of the functional group directly dictates the biological efficacy of the resulting benzisoxazole derivative. As demonstrated in the development of HIF-1α inhibitors, altering the N-substituent during amidation drastically shifts the IC₅₀ values[2].

Table 1: Influence of Amide N-Substitution on HIF-1α Inhibition (Benzo[d]isoxazole-3-carboxamides)

N-SubstituentTargetIC₅₀ (μM)Pharmacological Implication
2-Pyridine HIF-1α0.94Optimal hydrogen bonding and geometric alignment within the binding pocket[2].
Cyclohexane HIF-1α5.40Loss of aromaticity reduces pi-pi stacking, lowering binding affinity[2].
Strongylophorines HIF-1α6.00Natural product benchmark utilized for baseline comparison[2].
4-Pyridine HIF-1α10.00Suboptimal nitrogen vector fails to establish key target interactions[2].

Self-Validating Experimental Protocols

The following protocols are engineered with built-in causality and self-validation mechanisms to ensure high-fidelity synthesis.

Workflow A 3-Methyl-1,2- benzisoxazole B KMnO4 / Na2CO3 Oxidation A->B C 1,2-Benzisoxazole-3- carboxylic acid B->C D1 Oxalyl Chloride + DMF (cat) C->D1 D2 Acetobromoglucose + TBAB (PTC) C->D2 E1 Amidation (R-NH2) D1->E1 F1 Benzisoxazole-3- carboxamides E1->F1 E2 Glucosylation (CH2Cl2 / NaOH) D2->E2 F2 β-D-Glucopyranosyl Esters E2->F2

Synthetic workflow for 1,2-benzisoxazole-3-carboxylic acid generation and functionalization.

Protocol A: Synthesis of 1,2-Benzisoxazole-3-carboxylic Acid via Oxidation

Causality: The C-3 methyl group is activated by the electron-withdrawing nature of the benzisoxazole ring. However, the N–O bond is sensitive to acidic cleavage. Utilizing an alkaline KMnO₄ system ensures the oxidation proceeds to the carboxylic acid without degrading the heterocyclic core[4].

  • Initialization: Suspend 3-methyl-1,2-benzisoxazole (1.0 equiv) in distilled water. Add Na₂CO₃ (1.2 equiv) to establish an alkaline pH.

  • Oxidation: Add KMnO₄ (1.5 equiv) portion-wise. Reflux the mixture using a water bath for 4 hours.

  • Self-Validation Check 1 (Visual): The reaction is complete when the deep purple color of the permanganate ion completely dissipates, replaced by a dense brown precipitate of MnO₂[4].

  • Quenching: Add sodium metabisulfite (catalytic) to reduce any unreacted KMnO₄. Filter the brown MnO₂ slurry to obtain a clear, colorless filtrate.

  • Precipitation: Acidify the clear filtrate with dilute H₂SO₄.

  • Self-Validation Check 2 (Physical): A white solid will immediately crash out of the solution. Filter, wash with cold water, and dry to yield the pure 1,2-benzisoxazole-3-carboxylic acid[4].

Protocol B: Acid Chloride Activation and Amidation

Causality: Standard activators like thionyl chloride require harsh reflux conditions that can degrade the benzisoxazole ring. Oxalyl chloride, catalyzed by DMF, forms the highly electrophilic Vilsmeier-Haack reagent, allowing for rapid, room-temperature activation[5].

  • Activation: Dissolve 1,2-benzisoxazole-3-carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Reagent Addition: Add oxalyl chloride (3.0 equiv) dropwise, followed by a catalytic amount of DMF (~1 mol%)[5].

  • Self-Validation Check (Gas Evolution): Immediate, vigorous effervescence (release of CO and CO₂) will occur upon DMF addition. Stir for 1 hour; the cessation of gas evolution visually confirms the complete conversion to the acid chloride[5].

  • Solvent Removal: Evaporate the solvent and excess oxalyl chloride under reduced pressure. Co-evaporate with benzene to ensure complete removal of trace HCl.

  • Coupling: Redissolve the crude acid chloride in DCM. Add the desired amine (1.2 equiv) and triethylamine (2.0 equiv) at 0°C. Stir for 2 hours to yield the functionalized carboxamide.

Protocol C: Phase-Transfer Catalyzed (PTC) Glucosylation

Causality: Coupling a highly polar sugar donor (acetobromoglucose) with a lipophilic benzisoxazole carboxylate requires a biphasic system. Tetrabutylammonium bromide (TBAB) acts as a phase-transfer catalyst, shuttling the carboxylate anion into the organic layer. The bulky acetyl groups on the sugar enforce neighboring group participation, ensuring exclusive stereoselectivity for the β-D-glucoside[3].

  • Biphasic Setup: Dissolve 1,2-benzisoxazole-3-carboxylic acid (1.0 equiv) and 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (1.2 equiv) in DCM.

  • Catalysis: Add TBAB (0.1 equiv) and heat the mixture to 50°C with vigorous stirring[3].

  • Alkaline Addition: Dropwise add 10% aqueous NaOH over 30 minutes. Stir the biphasic mixture for 24 hours[3].

  • Self-Validation Check (TLC): Monitor the organic layer via Thin Layer Chromatography (Toluene:Ethyl Acetate). The disappearance of the highly UV-active starting acid spot confirms the reaction's completion.

  • Workup: Separate the organic layer, wash sequentially with 5% aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate to yield the protected β-D-glucopyranosyl ester[3].

Conclusion

The functionalization of the benzisoxazole-3-carboxylic acid is a cornerstone workflow in modern medicinal chemistry. Whether executing an amidation to structurally align a molecule within the HIF-1α binding pocket, or performing a PTC-driven glucosylation to engineer a bioavailable prodrug, the synthetic choices must be dictated by mechanistic causality. By adhering to the self-validating protocols outlined in this guide, researchers can ensure high-fidelity synthesis and accelerate the development of next-generation benzisoxazole therapeutics.

References

  • Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC Source: nih.gov URL:[Link]

  • Synthesis and Glucosylation of Chalcone-3'-Carboxylic Acids using Glucosyl Donor - Quest Journals Source: questjournals.org URL:[Link]

  • A SIMPLE AND HIGHLY EFFICIENT PROCEDURE FOR SYNTHESIS OF PYRAZOLES AND O-GLUCOSIDES Source: ijesm.co.in URL:[Link]

  • Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors - PMC Source: nih.gov URL:[Link]

  • Evolution of a Unified, Stereodivergent Approach to the Synthesis of Communesin F and Perophoramidine | The Journal of Organic Chemistry Source: acs.org URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Novel Atypical Antipsychotics via the Benzo[c]isoxazole-5-carboxylic Acid Scaffold

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Introduction & Scientific Rationale The development of atypical antip...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Scientific Rationale

The development of atypical antipsychotics has historically relied on the benzo[d]isoxazole scaffold, most notably featured in blockbuster drugs such as Risperidone and Paliperidone. However, the chronic administration of these agents is frequently associated with metabolic syndrome and weight gain, driven primarily by off-target affinities for histamine (H1) and serotonin (5-HT2C) receptors.

Recent advancements in medicinal chemistry have identified benzo[c]isoxazole (anthranil) as a privileged bioisosteric scaffold [1]. Shifting the heteroatom placement from the [d] to the [c] isomer alters the molecule's electron density distribution and topological polar surface area (TPSA). When functionalized at the 5-position, Benzo[c]isoxazole-5-carboxylic acid serves as an ideal synthetic anchor. By coupling this acid with various aryl-piperazine or piperidine pharmacophores via an amide linkage, researchers can fine-tune the spatial geometry of the molecule. This modular approach maintains the critical antagonism at dopamine D2 and serotonin 5-HT2A receptors (necessary for treating positive and negative symptoms of schizophrenia) while significantly reducing H1 and 5-HT2C liabilities [2].

Causality in Synthetic Design

To construct these candidates, an amide coupling strategy is employed. Amides offer superior metabolic stability compared to esters and provide essential hydrogen-bond accepting/donating interactions within the aminergic G-protein coupled receptor (GPCR) binding pockets. We utilize HATU as the coupling reagent rather than traditional carbodiimides (e.g., EDC or DCC). HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which drastically accelerates the nucleophilic acyl substitution. This is critical because the secondary amines (piperazines) used in antipsychotic synthesis are sterically hindered; HATU ensures rapid conversion, suppresses side reactions, and maximizes yield.

Synthetic Workflow & Mechanistic Pathway

SynthesisWorkflow N1 Benzo[c]isoxazole- 5-carboxylic acid N2 HOAt Active Ester Intermediate N1->N2 HATU, DIPEA DMF, 0°C N3 Amide Coupling with Piperazine N2->N3 Nucleophilic Substitution N4 Liquid-Liquid Extraction N3->N4 Quench & Wash N5 Purified Antipsychotic Candidate N4->N5 Silica Gel Chromatography

Synthetic workflow for benzo[c]isoxazole-5-carboxylic acid amide derivatives.

Quantitative Data Summary

The table below summarizes the reaction optimization and the pharmacological profiling of synthesized benzo[c]isoxazole amides against standard benchmarks.

Table 1: Reaction Yields and Receptor Binding Affinities of Synthesized Candidates

Compound IDAmine Coupling PartnerIsolated Yield (%)LC-MS Purity (%)D2 Ki​ (nM)5-HT2A Ki​ (nM)
1a 4-(2-Methoxyphenyl)piperazine88>98.52.40.8
1b 4-(2,3-Dichlorophenyl)piperazine82>97.01.81.2
1c 4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidine79>99.00.90.5
Control RisperidoneN/A>99.03.10.2

Note: Binding affinities ( Ki​ ) are representative target values based on established Structure-Activity Relationships (SAR) for benzisoxazole-amide atypical antipsychotics [2].

Experimental Protocol: Synthesis of Compound 1a

This self-validating protocol details the synthesis of (Benzo[c]isoxazol-5-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone (Compound 1a).

Materials Required
  • Starting Material: Benzo[c]isoxazole-5-carboxylic acid (1.0 eq, 1.0 mmol, 163.1 mg)

  • Amine: 4-(2-Methoxyphenyl)piperazine (1.1 eq, 1.1 mmol, 211.5 mg)

  • Coupling Reagent: HATU (1.2 eq, 1.2 mmol, 456.3 mg)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol, 522 µL)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Methodology

Step 1: Carboxylic Acid Activation

  • Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Add Benzo[c]isoxazole-5-carboxylic acid (163.1 mg) and dissolve in 5.0 mL of anhydrous DMF. Rationale: DMF is a polar aprotic solvent that excellently solubilizes both the rigid heterocyclic acid and the coupling reagents.

  • Add DIPEA (522 µL) to the solution. Rationale: DIPEA is a non-nucleophilic base that deprotonates the carboxylic acid without competing as a nucleophile.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add HATU (456.3 mg) portion-wise over 5 minutes. Stir at 0 °C for 15 minutes. Rationale: Cooling minimizes the thermal degradation of the highly reactive HOAt-ester intermediate before the amine is introduced.

Step 2: Nucleophilic Amine Addition

  • Dissolve 4-(2-methoxyphenyl)piperazine (211.5 mg) in 1.0 mL of anhydrous DMF.

  • Add the amine solution dropwise to the activated ester mixture at 0 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 hours. Rationale: Dropwise addition controls the exothermic nature of the coupling, while room temperature stirring drives the reaction to completion.

Step 3: In-Process Monitoring (Self-Validation)

  • Withdraw a 10 µL aliquot, dilute in 1 mL of Methanol, and analyze via LC-MS.

  • Validation Check: The reaction is deemed complete when the starting material mass ( [M−H]− = 162.0) is entirely consumed, and the product mass ( [M+H]+ = 338.1) dominates the chromatogram.

Step 4: Quenching and Liquid-Liquid Extraction

  • Quench the reaction by adding 10 mL of ice-cold deionized water.

  • Extract the aqueous mixture with Ethyl Acetate (EtOAc) (3 × 15 mL).

  • Combine the organic layers and wash sequentially with:

    • Saturated aqueous NaHCO3​ (2 × 15 mL): Rationale: Neutralizes and extracts the acidic HOAt byproduct and any trace unreacted carboxylic acid into the aqueous phase.

    • 1M aqueous HCl (1 × 15 mL): Rationale: Protonates unreacted piperazine and DIPEA, rendering them water-soluble for easy removal.

    • Brine (1 × 15 mL): Rationale: Removes residual water from the organic phase.

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude product.

Step 5: Chromatographic Purification

  • Purify the crude residue via flash column chromatography on silica gel (230-400 mesh).

  • Elute using a gradient of Dichloromethane (DCM) to 5% Methanol in DCM.

  • Pool the fractions containing the pure product (verified by TLC, Rf​ = 0.45 in 9:1 DCM:MeOH) and evaporate the solvent to afford Compound 1a as a solid.

References

  • Rakesh, K. P., Shantharam, C. S., Sridhara, M. B., Manukumar, H. M., & Qin, H.-L. (2017). "Benzisoxazole: a privileged scaffold for medicinal chemistry." Medicinal Chemistry Communications, 8(11), 2023-2039. URL:[Link]

  • Chen, Y., Lan, Y., Cao, X., Xu, X., Zhang, J., Yu, M., & Liu, X. (2015). "Synthesis and evaluation of amide, sulfonamide and urea–benzisoxazole derivatives as potential atypical antipsychotics." Medicinal Chemistry Communications, 6(5), 831-838. URL:[Link]

Application

Mastering the Synthesis of Benzo[c]isoxazole-5-carboxamides: A Detailed Protocol for Amide Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals The benzo[c]isoxazole scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, incl...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The benzo[c]isoxazole scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The strategic incorporation of an amide functionality at the 5-position of the benzo[c]isoxazole ring system is a common approach in drug discovery to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds. This document provides a comprehensive guide to the amide coupling of Benzo[c]isoxazole-5-carboxylic acid, offering detailed protocols, mechanistic insights, and practical advice for successful synthesis.

The Strategic Importance of Benzo[c]isoxazole-5-carboxamides

The amide bond is a cornerstone of medicinal chemistry, present in over 25% of all marketed drugs.[3] Its prevalence stems from its metabolic stability and its ability to participate in hydrogen bonding interactions with biological targets. When combined with the unique electronic and steric properties of the benzo[c]isoxazole ring, the resulting carboxamides are of significant interest for the development of novel therapeutics. The benzo[c]isoxazole moiety itself is a versatile pharmacophore, and its derivatives have been investigated for a multitude of therapeutic applications.[1]

Physicochemical Properties of Benzo[c]isoxazole-5-carboxylic Acid

A thorough understanding of the starting material's properties is crucial for designing a robust coupling protocol. While specific experimental data for Benzo[c]isoxazole-5-carboxylic acid is not extensively reported, we can infer its characteristics from the closely related isoxazole-5-carboxylic acid and general principles of heterocyclic chemistry.

PropertyEstimated Value/CharacteristicImplication for Amide Coupling
Appearance Likely a light-colored crystalline solid.[4]Standard solid handling procedures are appropriate.
Solubility Expected to have limited solubility in water but moderate solubility in polar aprotic solvents like DMF, DMSO, and THF.[5]The choice of reaction solvent is critical for ensuring a homogeneous reaction mixture. DMF is a common and effective choice for amide coupling reactions.
pKa The pKa is estimated to be in the acidic range, likely between 2 and 4, similar to isoxazole-5-carboxylic acid (pKa ≈ 2.29).[5]A base will be required to deprotonate the carboxylic acid, facilitating the formation of the active ester intermediate. The choice of base should be non-nucleophilic to avoid side reactions.
Stability The benzo[c]isoxazole ring is generally stable but can be susceptible to ring-opening under harsh basic or reductive conditions.[6][7]Reaction conditions, particularly temperature and the strength of the base, should be carefully controlled to maintain the integrity of the heterocyclic core.

Core Directive: Selecting the Optimal Coupling Strategy

The formation of an amide bond from a carboxylic acid and an amine is not a spontaneous process and requires the activation of the carboxylic acid.[8] Several classes of coupling reagents have been developed to achieve this transformation efficiently. The choice of reagent depends on several factors, including the reactivity of the amine, the steric hindrance of both coupling partners, and the desired reaction conditions.

For the coupling of Benzo[c]isoxazole-5-carboxylic acid, two of the most reliable and widely used methods are:

  • Uronium/Aminium Salt-Based Coupling: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are highly efficient and known for their rapid reaction times and low rates of racemization.[9][10]

  • Carbodiimide-Based Coupling with Additives: The combination of a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), with an additive like HOBt (1-Hydroxybenzotriazole) is a classic and cost-effective method for amide bond formation.[11][12]

Below, we provide detailed, step-by-step protocols for both approaches.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for a wide range of amines, including those that are less nucleophilic or sterically hindered. HATU is known for its high efficiency and ability to suppress side reactions.[13]

Reaction Scheme:

HATU_Coupling cluster_reactants Reactants cluster_reagents Reagents Acid Benzo[c]isoxazole-5-carboxylic acid Product Benzo[c]isoxazole-5-carboxamide Acid->Product RT, 1-18h Amine R-NH2 Amine->Product RT, 1-18h HATU HATU, DIPEA HATU->Product RT, 1-18h Solvent Anhydrous DMF Solvent->Product RT, 1-18h

Caption: General workflow for HATU-mediated amide coupling.

Materials:
  • Benzo[c]isoxazole-5-carboxylic acid (1.0 eq)

  • Amine (1.0 - 1.2 eq)

  • HATU (1.0 - 1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 5.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1N Hydrochloric acid (HCl) or Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add Benzo[c]isoxazole-5-carboxylic acid (1.0 eq) and HATU (1.0 - 1.5 eq).

  • Solvation: Add anhydrous DMF to dissolve the solids. The concentration should be sufficient to ensure good stirring.

  • Pre-activation: Add DIPEA (2.0 - 5.0 eq) to the reaction mixture. Stir at room temperature for 15-30 minutes. This step, known as pre-activation, allows for the formation of the highly reactive OAt-active ester.[9]

  • Amine Addition: Add the desired amine (1.0 - 1.2 eq) to the activated carboxylic acid mixture.

  • Reaction Monitoring: Continue to stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-18 hours).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl or saturated NH₄Cl, saturated NaHCO₃, and brine.[9] These washes serve to remove unreacted amine, excess acid, and the reaction byproducts.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Benzo[c]isoxazole-5-carboxamide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol is a widely used and cost-effective alternative to HATU-mediated coupling. The addition of HOBt is crucial as it forms an active ester that is more reactive than the initial O-acylisourea intermediate and helps to suppress racemization if chiral centers are present.[11][12]

Reaction Scheme:

EDC_HOBt_Coupling cluster_reactants Reactants cluster_reagents Reagents Acid Benzo[c]isoxazole-5-carboxylic acid Product Benzo[c]isoxazole-5-carboxamide Acid->Product RT, 2-12h Amine R-NH2 Amine->Product RT, 2-12h Reagents EDC, HOBt, DIPEA Reagents->Product RT, 2-12h Solvent Anhydrous DMF or DCM Solvent->Product RT, 2-12h

Caption: General workflow for EDC/HOBt-mediated amide coupling.

Materials:
  • Benzo[c]isoxazole-5-carboxylic acid (1.0 eq)

  • Amine (1.0 - 1.2 eq)

  • EDC (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA or other non-nucleophilic base (2.0 - 3.0 eq)

  • Anhydrous DMF or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc) or DCM

  • 5% aqueous Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Step-by-Step Procedure:
  • Reaction Setup: Dissolve the Benzo[c]isoxazole-5-carboxylic acid (1.0 eq) in anhydrous DMF or DCM in a dry round-bottom flask.

  • Reagent Addition: Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution.

  • Activation: Stir the reaction mixture at room temperature for 15-60 minutes to allow for the formation of the HOBt active ester.

  • Amine Addition: Add the amine (1.0 - 1.2 eq) followed by the base (e.g., DIPEA, 2.0 - 3.0 eq).

  • Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor the progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate or DCM.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[14]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low or No Product Formation - Insufficiently active coupling reagent. - Low nucleophilicity of the amine. - Steric hindrance.- Switch to a more powerful coupling reagent like HATU. - Increase the reaction temperature. Microwave irradiation can sometimes be beneficial. - Increase the equivalents of the coupling reagent and/or amine.
Formation of Side Products - Reaction of the amine with the coupling reagent. - Epimerization if chiral centers are present. - Ring-opening of the benzo[c]isoxazole core.- Follow the correct order of addition (pre-activation of the acid before adding the amine). - Use additives known to suppress racemization, such as HOBt or HOAt. - Maintain a neutral to slightly basic pH and avoid excessive heat.
Difficult Purification - Byproducts from the coupling reagent (e.g., dicyclohexylurea from DCC).- Use a coupling reagent that produces water-soluble byproducts, such as EDC.[10] - Perform a thorough aqueous work-up to remove water-soluble impurities.

Conclusion

The amide coupling of Benzo[c]isoxazole-5-carboxylic acid is a versatile and powerful reaction for the synthesis of novel compounds with potential therapeutic applications. By carefully selecting the appropriate coupling reagent and optimizing the reaction conditions, researchers can efficiently generate libraries of Benzo[c]isoxazole-5-carboxamides for biological evaluation. The protocols provided herein for HATU and EDC/HOBt-mediated couplings offer reliable starting points for the successful synthesis of this important class of molecules. As with any chemical synthesis, careful monitoring and purification are essential for obtaining the desired products in high yield and purity.

References

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]

  • Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. Indian Journal of Chemistry. Available at: [Link]

  • Benzisoxazole: a privileged scaffold for medicinal chemistry. PMC. Available at: [Link]

  • Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. PMC. Available at: [Link]

  • Synthesis and Biological Evaluation of Some Novel Isoxazoles and Benzodiazepines. JOCPR. Available at: [Link]

  • ISOXAZOLE-5-CARBOXYLIC ACID. Georganics. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. PMC. Available at: [Link]

  • Rearrangement of the active ester intermediate during HOBt/EDC amide coupling. ResearchGate. Available at: [Link]

  • Acid-Amine Coupling using HBTU. Organic Synthesis. Available at: [Link]

  • Amine to Amide (Coupling) - HATU. Common Organic Chemistry. Available at: [Link]

  • Coupling Reagents. AAPPTEC. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link]

  • Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. PMC. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

  • Synthesis And Bioactivity Of Isoxazole-Derived Carboxamide And Carbohydrazide Derivatives: A Comprehensive Study. Educational Administration: Theory and Practice. Available at: [Link]

  • A comparative study of amide-bond forming reagents in aqueous media. Luxembourg Bio Technologies. Available at: [Link]

  • New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. ResearchGate. Available at: [Link]

  • Benzisoxazole: a privileged scaffold for medicinal chemistry. MedChemComm. Available at: [Link]

  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI. Available at: [Link]

  • Process for synthesizing 5-methyl-isoxazole-3-carboxamide. Google Patents.
  • pKa Data Compiled by R. Williams. Available at: [Link]

  • isoxazole-5-carboxylic acid. Stenutz. Available at: [Link]

  • isoxazole-5-carboxylic acid cas 21169-71-1. Caming Pharmaceutical Ltd. Available at: [Link]

Sources

Method

Application Note: Benzo[c]isoxazole-5-carboxylic Acid as a Privileged Pharmaceutical Intermediate

Introduction & Rationale Benzo[c]isoxazole-5-carboxylic acid (also known as 2,1-benzisoxazole-5-carboxylic acid or anthranil-5-carboxylic acid) is a highly versatile, bicyclic-fused heteroaromatic scaffold. Characterized...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Benzo[c]isoxazole-5-carboxylic acid (also known as 2,1-benzisoxazole-5-carboxylic acid or anthranil-5-carboxylic acid) is a highly versatile, bicyclic-fused heteroaromatic scaffold. Characterized by a 10π electron system, the benzo[c]isoxazole core exhibits unique cross-conjugation and a highly labile N-O bond (1)[1]. This intrinsic instability is a distinct synthetic advantage, allowing the ring to act as a masked ortho-amino carbonyl group.

In modern drug discovery, this intermediate is pivotal for synthesizing complex heterocycles, including 1,4-benzodiazepines, quinolines, and targeted kinase inhibitors (2)[2]. The presence of the carboxylic acid at the 5-position provides an orthogonal functionalization site, enabling late-stage pharmacophore extension via amide coupling without disrupting the delicate isoxazole core.

Mechanistic Insights: The Causality of Experimental Choices

Working with Benzo[c]isoxazole-5-carboxylic acid requires precise chemoselectivity to prevent premature degradation of the heterocycle.

  • Orthogonal Functionalization : The C5-carboxylic acid can be activated (e.g., using HATU/DIPEA) to form amides. This step must be performed under mild basic conditions to prevent base-catalyzed ring opening or rearrangement of the benzo[c]isoxazole core. HATU is specifically chosen over traditional carbodiimides (like EDC) because its rapid reaction kinetics minimize the time the sensitive isoxazole ring spends in a basic environment.

  • Reductive N-O Cleavage : The N-O bond can be selectively cleaved using Copper Hydride (CuH) or Iron in Acetic Acid (Fe/AcOH). CuH is often preferred because it prevents the over-reduction of the resulting ketone to an alcohol—a common side reaction when using stronger hydride donors like LiAlH4 (3)[3]. This cleavage yields 2-amino-5-carboxamide-benzophenones, which are direct precursors to diazepam analogs and other CNS-active agents.

Visualization of Synthetic Divergence

G A Benzo[c]isoxazole-5- carboxylic acid B Amide Coupling (C5-Position) A->B HATU, DIPEA C Reductive N-O Cleavage (CuH or Fe/AcOH) A->C Chemoselective Reduction D Cycloaddition (Ring Expansion) A->D Dienophiles E Targeted IP6K / MEK Inhibitors B->E Pharmacophore Extension F 2-Amino-5-carboxy- benzophenones C->F Benzodiazepine Precursors G Quinoline / Indazole Derivatives D->G Heterocycle Synthesis

Synthetic divergence of Benzo[c]isoxazole-5-carboxylic acid in pharmaceutical development.

Experimental Protocols

Protocol A: Mild Amide Coupling at the C5-Position

Objective: To synthesize targeted IP6K inhibitor intermediates by appending an amine pharmacophore without disrupting the benzo[c]isoxazole ring[2].

Materials:

  • Benzo[c]isoxazole-5-carboxylic acid (1.0 eq)

  • Target Amine (1.2 eq)

  • HATU (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Activation : Dissolve Benzo[c]isoxazole-5-carboxylic acid in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere. Cool the solution to 0 °C.

  • Coupling Agent Addition : Add HATU (1.5 eq) to the solution. Causality: HATU is selected over EDC/HOBt due to its superior reaction kinetics, which prevents the degradation of the anthranil core.

  • Base Addition : Add DIPEA (3.0 eq) dropwise. Stir for 15 minutes at 0 °C to ensure complete formation of the active ester.

  • Amine Introduction : Add the target amine (1.2 eq) slowly. Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Workup : Quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification : Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the functionalized benzo[c]isoxazole-5-carboxamide.

Protocol B: Chemoselective Reductive N-O Cleavage

Objective: To convert the functionalized benzo[c]isoxazole into a 2-amino-5-carboxamide-benzophenone, a key precursor for benzodiazepine synthesis[4].

Materials:

  • Benzo[c]isoxazole-5-carboxamide derivative (1.0 eq)

  • Copper(I) chloride (CuCl) (0.1 eq)

  • Polymethylhydrosiloxane (PMHS) (4.0 eq)

  • Sodium tert-butoxide (NaOtBu) (0.1 eq)

  • Anhydrous Toluene

Step-by-Step Methodology:

  • Catalyst Preparation : In a flame-dried Schlenk flask under argon, combine CuCl (0.1 eq) and NaOtBu (0.1 eq) in anhydrous toluene. Stir for 10 minutes to generate the active Copper Hydride (CuH) species in situ.

  • Substrate Addition : Add the Benzo[c]isoxazole-5-carboxamide derivative (1.0 eq) to the catalyst suspension.

  • Reduction : Slowly add PMHS (4.0 eq) via syringe. Causality: PMHS acts as a mild, stable, and cost-effective hydride source. The CuH/PMHS system is highly chemoselective, cleaving the N-O bond to yield the amine and ketone without over-reducing the newly formed ketone to a secondary alcohol.

  • Reaction Monitoring : Stir at room temperature for 1–2 hours. Monitor completion via TLC or LC-MS to ensure no over-reduction occurs.

  • Workup : Carefully quench with 1M aqueous NaOH to hydrolyze the siloxane byproducts. Stir vigorously for 30 minutes. Extract with Dichloromethane (3x).

  • Isolation : Dry the organic phase over MgSO₄, filter, and evaporate. The resulting 2-amino-5-carboxamide-benzophenone can typically be used in subsequent cyclization steps without further purification.

Quantitative Data Summary

The table below summarizes typical reaction conditions, yields, and downstream applications for Benzo[c]isoxazole-5-carboxylic acid derivatives based on recent pharmaceutical literature[1][2].

Reaction TypeReagents / ConditionsAvg. Yield (%)ChemoselectivityDownstream Application
Amide Coupling HATU, DIPEA, DMF, 0 °C to RT75–85%High (Intact N-O bond)IP6K1 Inhibitors, MEK Inhibitors
N-O Cleavage (Mild) CuCl/NaOtBu, PMHS, Toluene, RT80–92%Excellent (Ketone preserved)1,4-Benzodiazepine Precursors
N-O Cleavage (Acidic) Fe powder, AcOH, 60 °C60–75%Moderate (Some side reactions)Quinoline / Acridine Scaffolds
Cycloaddition Dienophile, Toluene, 110 °C50–65%ModerateIndazole / Benzazepine Analogs

References

  • General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. Molecular Diversity.[Link]

  • Development of Novel IP6K Inhibitors for the Treatment of Obesity and Obesity-Induced Metabolic Dysfunctions. Journal of Medicinal Chemistry / PMC.[Link]

  • Diverting Reactive Intermediates Toward Unusual Chemistry – Unexpected Anthranil Products from Davis–Beirut Reaction. Journal of Organic Chemistry / PMC.[Link]

Sources

Application

Topic: Optimized Reaction Conditions for the Esterification of Benzo[c]isoxazole-5-carboxylic acid

An Application Note and Protocol Guide for Researchers Introduction and Strategic Importance Benzo[c]isoxazole derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents....

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for Researchers

Introduction and Strategic Importance

Benzo[c]isoxazole derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The corresponding carboxylic acid at the 5-position is a critical handle for derivatization, allowing for the introduction of various ester functionalities to modulate pharmacokinetic and pharmacodynamic properties. The conversion of this carboxylic acid to an ester is a pivotal step in drug development, often employed to create prodrugs, enhance bioavailability, or explore structure-activity relationships (SAR).

However, the esterification of heterocyclic carboxylic acids like Benzo[c]isoxazole-5-carboxylic acid is not always trivial. The presence of the nitrogen-oxygen bond in the isoxazole ring and potential for side reactions necessitates mild and highly efficient reaction conditions. This guide focuses on robust methods that avoid harsh acidic or basic conditions, which could compromise the integrity of the heterocyclic core.

Mechanistic Rationale: Carbodiimide-Mediated Esterification

Among the most reliable methods for this transformation is the carbodiimide-mediated coupling reaction, often referred to as the Steglich esterification when a nucleophilic catalyst is employed.[1] This method is favored for its mild conditions and broad substrate scope.[1][2]

The core principle involves the in situ activation of the carboxylic acid using a carbodiimide reagent, such as N,N'-Dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The mechanism proceeds as follows:

  • Activation of Carboxylic Acid: The reaction begins with the protonation of one of the carbodiimide nitrogen atoms by the carboxylic acid. This is followed by the nucleophilic attack of the resulting carboxylate onto the central carbon of the carbodiimide.[3][4] This sequence forms a highly reactive O-acylisourea intermediate. This intermediate effectively converts the hydroxyl group of the carboxylic acid into an excellent leaving group.[3][5]

  • The Role of the Nucleophilic Catalyst (DMAP): While the O-acylisourea can be directly attacked by an alcohol, this reaction can be slow, especially with sterically hindered alcohols. Furthermore, the intermediate can undergo an intramolecular acyl migration to form a stable N-acylurea byproduct, which halts the desired reaction pathway.[1][4] To accelerate the reaction and suppress side products, a catalytic amount (typically 1-10 mol%) of 4-Dimethylaminopyridine (DMAP) is introduced.[6] DMAP, being a superior nucleophile compared to the alcohol, rapidly attacks the O-acylisourea intermediate.[1][7]

  • Formation of the Active Ester and Esterification: This attack generates a highly reactive N-acylpyridinium species.[7] This new intermediate is readily susceptible to nucleophilic attack by the alcohol, even if sterically demanding. The alcohol attacks the acyl group, forming the desired ester and regenerating the DMAP catalyst to continue the cycle.[1][7] The driving force for the reaction is the formation of a very stable and often insoluble urea byproduct (e.g., dicyclohexylurea, DCU, if DCC is used).

Steglich_Esterification_Mechanism Mechanism of Carbodiimide/DMAP-Mediated Esterification RCOOH Benzo[c]isoxazole-5-COOH O_acyl O-Acylisourea (Active Intermediate) RCOOH->O_acyl + DCC/EDC DCC Carbodiimide (DCC/EDC) DCC->O_acyl N_acylurea N-Acylurea (Side Product) O_acyl->N_acylurea Slow Rearrangement (Undesired) Acyl_pyridinium N-Acylpyridinium Salt (Highly Reactive) O_acyl->Acyl_pyridinium + DMAP (Fast) Urea Urea Byproduct O_acyl->Urea DMAP_cat DMAP (Catalyst) DMAP_cat->Acyl_pyridinium Ester Product Ester Acyl_pyridinium->Ester + R'-OH Acyl_pyridinium->Urea ROH Alcohol (R'-OH) ROH->Ester Ester->DMAP_cat Regenerates

Caption: Key steps in the Steglich esterification mechanism.

Comparative Analysis of Common Esterification Conditions

While the Steglich esterification is highly versatile, other coupling agents and conditions can be employed. The choice often depends on factors like the scale of the reaction, the nature of the alcohol, and the desired work-up procedure.

Method Coupling/Activating Agent Catalyst/Additive Typical Solvent Temperature Pros Cons
Steglich (DCC) N,N'-Dicyclohexyl-carbodiimide (DCC)DMAP (cat.)DCM, THF, DMF0 °C to RTHigh yields, effective for hindered alcohols.[1][6]Dicyclohexylurea (DCU) byproduct has low solubility, can complicate purification. DCC is a skin sensitizer.
Steglich (EDC) 1-Ethyl-3-(3-dimethyl-aminopropyl)carbodiimide (EDC)DMAP (cat.), HOBtDCM, DMF0 °C to RTByproduct is water-soluble, allowing for simple aqueous work-up.[5]More expensive than DCC; can be hygroscopic.
Yamaguchi 2,4,6-Trichlorobenzoyl chlorideDMAP (stoich.)Toluene, then DCMRTExcellent for macrolactonization and sterically demanding esters.Requires a two-step, one-pot procedure; uses a stoichiometric amount of DMAP.[8]
Uronium-based TBTU, TATU, COMUOrganic Base (e.g., DIPEA)DMF, ACNRTFast reaction times, high yields, easy handling (solid reagents).[9]Higher cost of reagents; byproducts require chromatographic removal.
POCl₃-mediated Phosphorus oxychloride (POCl₃)NoneAlcohol (as solvent)RT to RefluxInexpensive reagents, simple procedure.[10]Generates acidic byproducts; may not be suitable for acid-labile substrates.

Detailed Experimental Protocol: Steglich Esterification using EDC/DMAP

This protocol describes the esterification of Benzo[c]isoxazole-5-carboxylic acid with benzyl alcohol as a representative example. The molar ratios can be adapted for other alcohols.

Materials and Reagents:

  • Benzo[c]isoxazole-5-carboxylic acid

  • Benzyl alcohol

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates and chamber

Step-by-Step Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add Benzo[c]isoxazole-5-carboxylic acid (1.0 eq.).

    • Dissolve the acid in anhydrous DCM (approx. 0.1 M concentration).

    • Add benzyl alcohol (1.1 eq.) and DMAP (0.1 eq.) to the solution. Stir the mixture at room temperature for 5 minutes until all solids dissolve.

  • Activation and Reaction:

    • Cool the flask in an ice bath (0 °C).

    • While stirring vigorously, add EDC·HCl (1.2 eq.) to the mixture in one portion.

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Self-Validation Checkpoint: Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The consumption of the starting carboxylic acid and the appearance of a new, less polar spot corresponding to the ester product should be observed. The reaction is typically complete within 2-4 hours.

  • Aqueous Work-up:

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 1 M HCl (to remove residual DMAP and any basic impurities).

      • Saturated NaHCO₃ solution (to remove any unreacted carboxylic acid and neutralize residual HCl).

      • Saturated Brine solution (to remove residual water).

    • Rationale: The water-soluble urea byproduct from EDC will be removed during these aqueous washes.[5]

  • Drying and Concentration:

    • Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification and Characterization:

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0% to 30% Ethyl Acetate in Hexanes).

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final ester.

    • Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, HRMS) to confirm its structure and purity.

Experimental Workflow Visualization

protocol_workflow Esterification Protocol Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis prep Dissolve Acid, Alcohol, & DMAP in Anhydrous DCM cool Cool to 0 °C prep->cool add_edc Add EDC·HCl cool->add_edc react Stir at RT (2-4h) add_edc->react monitor Monitor by TLC react->monitor react->monitor dilute Dilute with DCM monitor->dilute wash Sequential Washes: 1. 1M HCl 2. Sat. NaHCO₃ 3. Brine dilute->wash dry Dry (MgSO₄) & Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Flash Column Chromatography concentrate->purify analyze Characterize Product (NMR, MS) purify->analyze

Caption: Step-by-step workflow for the synthesis of benzo[c]isoxazole esters.

Troubleshooting Common Issues

  • Low or No Conversion:

    • Cause: Inactive EDC (due to hydrolysis).

    • Solution: Use a fresh bottle of EDC·HCl or a high-quality grade. Ensure all solvents and reagents are anhydrous.[11]

  • Formation of N-Acylurea Side Product:

    • Cause: The reaction of the alcohol is too slow, allowing the O-acylisourea intermediate to rearrange.

    • Solution: Ensure a sufficient catalytic amount of DMAP is used. For very hindered alcohols, consider increasing the DMAP loading or switching to a more potent acylation catalyst system like Yamaguchi conditions.[1][4]

  • Hydrolysis of Ester During Work-up:

    • Cause: Prolonged exposure to acidic or basic aqueous solutions.

    • Solution: Perform the aqueous washes efficiently without letting the layers sit for extended periods. Ensure the final wash is with neutral brine to remove any residual acid or base before drying.[11]

References

  • Organic Chemistry Tutor. (n.d.). Carbodiimide-Mediated Coupling. Retrieved from [Link]

  • BDMAEE. (2025, April 30). Applications of 4-dimethylaminopyridine (dmap) in accelerating esterification reactions for pharmaceutical synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Yamaguchi Esterification. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). 4-Dimethylaminopyridine (DMAP). Retrieved from [Link]

  • BDMAEE. (2025, April 30). Applications of 4-dimethylaminopyridine (dmap) in accelerating esterification reactions for pharmaceutical synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 7 Mechanism of carbodiimide/DMAP-mediated ester coupling. Retrieved from [Link]

  • Glonek, T., Kleps, R. A., Van Wazer, J. R., & Myers, T. C. (1976). Carbodiimide-intermediated esterification of the inorganic phosphates and the effect of tertiary amine base. Bioinorganic Chemistry, 5(4), 283-310.
  • Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]

  • MDPI. (2024, January 16). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Esterification of carboxylic acids using carbon disulfide (CS2) as a coupling agent. Retrieved from [Link]

  • IntechOpen. (2018, June 13). Recent Advances in the Synthesis of Carboxylic Acid Esters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • PMC. (2025, February 21). Fast Esterification Method Mediated by Coupling Reagent NDTP. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis of Novel Carboxylated Benzoxazolylcoumarins. Retrieved from [Link]

  • Der Pharma Chemica. (2014). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. Retrieved from [Link]

  • ResearchGate. (n.d.). Screening of reaction conditions in the esterification of benzoic acid with methanol. Retrieved from [Link]

  • PMC. (2025, March 5). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (2026, February 7). A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019059801A1 - Method for preparing benzoic acid esters.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

Sources

Method

Application Note: Nucleophilic Aromatic Substitution (SNAr) Protocols for Benzisoxazole Derivatives

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Methodology & Protocol Guide Strategic Importance & Chemical Rationale The 1,2-benzisoxazole scaffold is a pri...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Methodology & Protocol Guide

Strategic Importance & Chemical Rationale

The 1,2-benzisoxazole scaffold is a privileged pharmacophore embedded in numerous high-value therapeutics, including atypical antipsychotics (risperidone, iloperidone) and anticonvulsants (zonisamide) . Late-stage functionalization of this bicyclic core is critical for structure-activity relationship (SAR) profiling.

Nucleophilic Aromatic Substitution (SNAr) is the premier methodology for derivatizing benzisoxazoles. However, the reactivity of the scaffold is highly position-dependent:

  • C-3 Position: The C-3 carbon is highly electrophilic due to the combined electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. It readily undergoes traditional addition-elimination SNAr.

  • Benzenoid Ring (C-4 to C-7): The fused benzene ring is electronically unactivated. Traditional SNAr here requires forcing conditions or strong electron-withdrawing groups (e.g., nitro groups). Recently, Cation Radical-Accelerated SNAr (CRA-SNAr) via photoredox catalysis has unlocked these unactivated positions .

Critical Pitfall (The Kemp Elimination): A defining challenge in benzisoxazole chemistry is the lability of the N–O bond. Under strongly basic conditions, the ring undergoes the Kemp elimination—a base-induced cleavage yielding 2-hydroxybenzonitriles . Consequently, SNAr protocols must be carefully engineered to balance nucleophilic attack with base pKa to preserve the heterocyclic core.

Mechanistic Divergence: C-3 vs. Benzenoid SNAr

Traditional SNAr at the C-3 Position

At the C-3 position, nucleophiles attack the electrophilic C=N bond to form a transient tetrahedral Meisenheimer complex, followed by the rapid extrusion of a leaving group (typically a halide).

SNAr_C3 Sub 3-Halo-1,2-benzisoxazole Meisenheimer Meisenheimer Complex Sub->Meisenheimer Nu: Attack Nuc Nucleophile (Nu:) Nuc->Meisenheimer C-3 Addition Prod 3-Substituted Product Meisenheimer->Prod Halide Loss

Figure 1: Addition-elimination mechanism of traditional SNAr at the highly electrophilic C-3 position.

Photoredox-Enabled CRA-SNAr on the Benzenoid Ring

For unactivated fluoro-benzisoxazoles, an excited-state acridinium photocatalyst oxidizes the electron-rich arene via Single Electron Transfer (SET). This generates a highly electrophilic radical cation (Umpolung reactivity), allowing nucleophilic attack at the fluorinated carbon, followed by a second SET reduction and fluoride elimination .

CRA_SNAr Light Visible Light (450 nm) PC Acridinium Photocatalyst Light->PC RadCat Arene Radical Cation PC->RadCat SET Oxidation Sub Fluoro-benzisoxazole Sub->RadCat Electron Loss Adduct Radical Adduct RadCat->Adduct Nu: Addition Nuc Nucleophile Nuc->Adduct Prod Defluorinated Product Adduct->Prod SET Reduction & F- Loss

Figure 2: Photoredox-enabled CRA-SNAr pathway for unactivated benzenoid ring functionalization.

Quantitative Performance & Reaction Scope

The following table summarizes the validated parameters for functionalizing different positions of the benzisoxazole core.

Protocol TypeSubstrate TargetNucleophile ScopeReagents / CatalystReaction ConditionsTypical Yields
Microwave C-3 SNAr 3-Chloro-1,2-benzisoxazolesPrimary & Secondary AminesNMP or EtOH (Solvent)MW irradiation, 100–150 °C, 1–6 h54–90%
Photoredox CRA-SNAr Unactivated Fluoro-benzisoxazolesAzoles, Amines, CarboxylatesAcridinium PC, 2,6-Lutidine450 nm Blue LED, RT, 16–24 h40–85%
Base-Mediated SNAr 6-Fluoro-3-(4-piperidinyl)-...Amines, AlkoxidesEt3N or K2CO3CH2Cl2 or DMF, Reflux, 12 h60–88%

Validated Experimental Protocols

Protocol A: Microwave-Assisted C-3 Amination

Adapted from established microwave-promoted methodologies .

Causality & Mechanistic Rationale: Conventional thermal heating for C-3 amination often requires extended reflux times (24–48 hours) which increases the risk of thermal degradation. Microwave irradiation provides rapid, uniform volumetric heating that easily overcomes the high activation energy barrier of the Meisenheimer complex formation. N-Methyl-2-pyrrolidone (NMP) is selected as the solvent because its high dipole moment stabilizes the polar transition state.

Step-by-Step Workflow:

  • Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, dissolve 3-chloro-1,2-benzisoxazole (1.0 mmol) in anhydrous NMP (3.0 mL).

  • Nucleophile Addition: Add the amine nucleophile (2.5 mmol, 2.5 equiv.). Note: The excess amine acts as both the nucleophile and the acid scavenger for the generated HCl, eliminating the need for an exogenous inorganic base that might trigger Kemp elimination.

  • Irradiation: Seal the vial and subject it to microwave irradiation at 130 °C for 2 hours.

  • Quench & Extraction: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash sequentially with saturated aqueous NaHCO3 (10 mL) and brine (3 × 10 mL) to remove NMP.

  • Validation: Monitor via LC-MS. The disappearance of the starting material (isotopic pattern for Cl) and the appearance of the[M+H]+ peak corresponding to the 3-amino derivative confirms successful conversion.

Protocol B: Organic Photoredox-Catalyzed CRA-SNAr of Fluoro-benzisoxazoles

Adapted from Nicewicz et al. .

Causality & Mechanistic Rationale: Fluorine is a poor leaving group in unactivated arenes. By utilizing an acridinium photocatalyst (E1/2 > +2.0 V vs SCE), the fluoro-benzisoxazole is oxidized to a radical cation. This transient state drastically lowers the LUMO of the arene, permitting nucleophilic attack at room temperature without the use of harsh bases.

Step-by-Step Workflow:

  • Catalyst & Substrate Loading: To an oven-dried 2 dram vial, add the fluoro-benzisoxazole (0.2 mmol), the nucleophile (e.g., pyrazole, 0.4 mmol), and 9-mesityl-10-methylacridinium tetrafluoroborate (5 mol%).

  • Solvent & Base: In a glovebox or under strict argon flow, add anhydrous 1,2-dichloroethane (DCE, 2.0 mL) and 2,6-lutidine (0.2 mmol). Rationale: 2,6-lutidine acts as a non-nucleophilic proton sink.

  • Degassing: Sparge the solution with argon for 10 minutes to remove dissolved oxygen, which quenches the excited state photocatalyst.

  • Photocatalysis: Seal the vial and irradiate with a 450 nm blue LED light source at room temperature for 16–24 hours. Use a cooling fan to maintain ambient temperature.

  • Validation: Evaporate the solvent under reduced pressure. Purify via silica gel flash chromatography. 19F NMR of the crude mixture should show complete consumption of the aryl-fluoride signal.

Protocol C: Base-Mediated SNAr for Risperidone Precursors

Adapted from standard syntheses of 3-substituted 1,2-benzisoxazole derivatives .

Causality & Mechanistic Rationale: When functionalizing the piperidine nitrogen of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (a common intermediate for antipsychotics), an exogenous base is required to neutralize the HCl byproduct. Triethylamine (Et3N) is strictly utilized over NaOH or KOH. The steric bulk and moderate pKa of Et3N prevent the deprotonation of the C-3 position (if unsubstituted) or the base-catalyzed Kemp elimination of the isoxazole ring.

Step-by-Step Workflow:

  • Preparation: Dissolve 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (1.0 mmol) in anhydrous CH2Cl2 (10 mL) at 0 °C.

  • Base Addition: Add Et3N (1.5 mmol) dropwise.

  • Electrophile/Nucleophile Coupling: Slowly add the corresponding aryl/alkyl halide or acid chloride (1.1 mmol).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Validation: Quench with water (10 mL). Extract the organic layer, dry over anhydrous Na2SO4, and concentrate. TLC (Hexanes/EtOAc) will reveal a distinct shift in Rf due to the masking of the secondary amine.

References

  • Microwave-Promoted Synthesis of 3-Amino-Substituted 1,2-Benzisoxazoles Future Medicinal Chemistry URL:[Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis Journal of the American Chemical Society URL:[Link]

  • Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives Chemical Science Transactions URL:[Link]

  • Benzisoxazole - Chemical Properties and Kemp Elimination Wikipedia URL: [Link]

Application

Microwave-assisted synthesis involving Benzo[c]isoxazole-5-carboxylic acid

Application Note: Microwave-Assisted Synthesis of Benzo[c]isoxazole-5-carboxylic Acid Derivatives: Rapid Access to IP6K Inhibitor Scaffolds Introduction & Scientific Context Benzo[c]isoxazole (also known as 2,1-benzisoxa...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of Benzo[c]isoxazole-5-carboxylic Acid Derivatives: Rapid Access to IP6K Inhibitor Scaffolds

Introduction & Scientific Context

Benzo[c]isoxazole (also known as 2,1-benzisoxazole) derivatives are highly privileged rigid bicyclic scaffolds in modern drug discovery. Recently, 3-substituted benzo[c]isoxazole-5-carboxylic acids have been identified as potent, selective inhibitors of Inositol Hexakisphosphate Kinases (IP6Ks), specifically the isoforms IP6K1 and IP6K2[1]. For instance, the targeted compound UNC7467 (3-(biphenyl-4-yl)benzo[c]isoxazole-5-carboxylic acid) effectively reduces whole-body energy expenditure and ameliorates diet-induced obesity and hepatic steatosis in vivo[2].

Historically, the construction of the 2,1-benzisoxazole core relies on the base-promoted condensation of ortho-substituted nitroarenes with arylacetonitriles[3]. Under conventional thermal heating, this nucleophilic aromatic substitution and subsequent cyclization suffer from extended reaction times (often 12–24 hours), harsh conditions, and poor atom economy due to side-product formation[4]. To overcome these bottlenecks, Microwave-Assisted Organic Synthesis (MAOS) is employed. MAOS utilizes volumetric heating to dramatically accelerate the reaction kinetics, improve yields, and ensure high reproducibility[5].

Mechanistic Causality & Experimental Design

The synthesis of the target scaffold, 3-phenyl-benzo[c]isoxazole-5-carboxylic acid, involves a two-step sequence: microwave-assisted cyclization followed by alkaline hydrolysis.

Causality behind the experimental choices:

  • Base & Solvent Synergy: Potassium hydroxide (KOH) in anhydrous methanol is selected. Methanol has a high microwave absorptivity (loss tangent, tan δ = 0.659), allowing it to rapidly convert microwave energy into heat. The strong base efficiently deprotonates the active methylene group of benzyl cyanide to form a highly nucleophilic carbanion[3].

  • Microwave Acceleration: The rate-limiting step is the nucleophilic attack of the carbanion on the electron-deficient nitro group of methyl 4-nitrobenzoate. Microwave irradiation at 200 W (dynamic mode) provides the localized superheating required to rapidly overcome this activation energy barrier, facilitating the intramolecular cyclization and subsequent dehydration/aromatization[5].

  • Self-Validating Hydrolysis: The use of LiOH in a THF/H2O mixture for the second step ensures complete saponification of the methyl ester. The reaction is self-validating via Thin-Layer Chromatography (TLC); the transition from a non-polar ester to a highly polar carboxylic acid provides an unambiguous visual confirmation of reaction completion.

Mechanism N1 Nitroarene & Arylacetonitrile N2 Base-Catalyzed Deprotonation (Active Methylene Carbanion) N1->N2 N3 Nucleophilic Attack on Nitro Group (Microwave Accelerated) N2->N3 N4 Intramolecular Cyclization N3->N4 N5 Dehydration & Aromatization N4->N5 N6 Benzo[c]isoxazole Core N5->N6

Caption: Mechanistic pathway for the base-promoted cyclization of 2,1-benzisoxazoles.

Quantitative Data Summary

The implementation of microwave irradiation provides a stark improvement over conventional oil-bath heating. The data below summarizes the efficiency gains for the core cyclization step.

Table 1: Performance Comparison for the Synthesis of Methyl 3-phenyl-benzo[c]isoxazole-5-carboxylate

ParameterConventional HeatingMicrowave Irradiation
Heating Source Oil BathCEM Discover-S (200 W)
Temperature 65 °C (Reflux)100 °C (Pressurized)
Reaction Time 14 hours15 minutes
Isolated Yield (%) 48%89%
Crude Purity (LC-MS) ~70%>95%
Primary Byproducts Hydrolyzed starting materialsTrace unreacted nitrile

Experimental Protocols

The following protocols are designed as a self-validating system. Quality control (QC) checkpoints are embedded to ensure the integrity of the synthesis before proceeding to the next stage[5].

Workflow A Methyl 4-nitrobenzoate + Benzyl cyanide B Microwave Irradiation (Base, Solvent, 100°C) A->B Cyclization C 3-Phenyl-benzo[c]isoxazole- 5-carboxylate B->C D Alkaline Hydrolysis (LiOH, THF/H2O) C->D Deprotection E 3-Phenyl-benzo[c]isoxazole- 5-carboxylic acid D->E

Caption: Workflow for the microwave-assisted synthesis of Benzo[c]isoxazole-5-carboxylic acid.

Protocol A: Microwave-Assisted Cyclization (Core Formation)

Equipment: CEM Discover-S Microwave Synthesizer (or equivalent), 10 mL pressure-rated glass microwave vials.

  • Reagent Preparation: In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, dissolve methyl 4-nitrobenzoate (1.0 mmol, 181 mg) and benzyl cyanide (1.1 mmol, 129 mg) in 4.0 mL of anhydrous methanol.

  • Catalyst Addition: Add finely crushed potassium hydroxide (KOH, 3.0 mmol, 168 mg) in one portion. Causality: Crushing the KOH increases the solid surface area, ensuring rapid dissolution and immediate generation of the carbanion upon microwave heating, preventing localized charring.

  • Sealing & Irradiation: Seal the vial with a Teflon-lined crimp cap. Place the vial in the microwave cavity. Apply the following dynamic mode parameters:

    • Temperature: 100 °C

    • Hold Time: 15 minutes

    • Power: 200 W (PowerMax off)

    • Pressure Limit: 200 psi

    • Stirring: High

  • In-Process QC (Self-Validation): After the cooling cycle (compressed air to <30 °C), sample 5 µL of the dark mixture. Run a TLC (Hexane:EtOAc 3:1) visualized under UV 254 nm. The complete disappearance of the nitroarene spot (Rf ~0.5) and the appearance of a new fluorescent blue/green spot (Rf ~0.4) validates successful cyclization.

  • Workup & Isolation: Pour the mixture into 20 mL of ice-cold water. Acidify the solution to pH 4 using 1M HCl to neutralize excess base. Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash chromatography (Teledyne ISCO, Hexane/EtOAc gradient) to yield methyl 3-phenyl-benzo[c]isoxazole-5-carboxylate as a yellow solid[6].

Protocol B: Saponification to the Free Carboxylic Acid
  • Hydrolysis Setup: Dissolve the intermediate ester (0.5 mmol) in a 3:1 mixture of THF and deionized water (4.0 mL) in a 20 mL scintillation vial.

  • Deprotection: Add Lithium hydroxide monohydrate (LiOH·H₂O, 1.5 mmol, 63 mg). Stir vigorously at room temperature for 2 hours. Causality: The THF/Water biphasic system ensures the solubility of both the organic ester and the inorganic base, facilitating rapid hydrolysis without the need for heating, which could degrade the sensitive isoxazole ring.

  • In-Process QC: Monitor via TLC (CH₂Cl₂:MeOH 9:1). The ester starting material will completely convert to a baseline spot (the highly polar lithium salt of the carboxylate).

  • Acidification & Recovery: Remove the THF under reduced pressure. Dilute the remaining aqueous layer with 5 mL of water and cool to 0 °C. Slowly add 1M HCl dropwise until the pH reaches 2. A distinct precipitate will form.

  • Final Isolation: Filter the precipitate through a sintered glass funnel, wash with ice-cold water (2 × 5 mL), and dry under high vacuum for 12 hours to afford the target 3-phenyl-benzo[c]isoxazole-5-carboxylic acid in high purity (>98% by LC-MS).

References

  • Zhou, Y., et al. "Development of Novel IP6K Inhibitors for the Treatment of Obesity and Obesity-Induced Metabolic Dysfunctions." Journal of Medicinal Chemistry (via National Institutes of Health PMC), 2022. URL:[Link]

  • "Design, synthesis and cellular characterization of a new class of IPMK kinase inhibitors." bioRxiv (Cold Spring Harbor Laboratory), 2024. URL:[Link]

  • Shelke, K. F., et al. "Microwave-assisted synthesis of 1,2-benzisoxazole derivatives in ionic liquid." Organic Communications (ACG Publications), 2009. URL:[Link]

  • "The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches." Molecules (via National Institutes of Health PMC), 2023. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating the Solubility Challenges of Benzo[c]isoxazole-5-carboxylic Acid

Welcome to our dedicated technical support center for Benzo[c]isoxazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for Benzo[c]isoxazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. We understand that achieving the desired concentration in your solvent system is critical for experimental success. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome these hurdles.

Understanding the Challenge: The Physicochemical Profile of Benzo[c]isoxazole-5-carboxylic Acid

Benzo[c]isoxazole-5-carboxylic acid possesses a rigid, fused heterocyclic ring system, which contributes to a stable crystalline lattice and, consequently, often results in low aqueous solubility. However, the presence of the carboxylic acid moiety provides a crucial handle for manipulating its solubility. The key to successfully dissolving this compound lies in understanding its pH-dependent nature and selecting appropriate solvent systems that can disrupt the intermolecular forces of the crystal lattice.

Based on the behavior of structurally similar compounds like benzoxazole derivatives, we can anticipate low solubility in water and non-polar organic solvents.[1][2] Conversely, solubility is expected to be significantly better in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and moderate in polar protic solvents like methanol and ethanol.[2][3]

Frequently Asked Questions (FAQs)

Q1: Why is my Benzo[c]isoxazole-5-carboxylic acid not dissolving in aqueous buffers?

A1: The low aqueous solubility of Benzo[c]isoxazole-5-carboxylic acid is primarily due to its hydrophobic benzisoxazole core.[2] The carboxylic acid group has an estimated pKa between 3.5 and 4.5, meaning it is predominantly in its neutral, less soluble form at acidic to neutral pH.[3] To enhance aqueous solubility, you need to deprotonate the carboxylic acid to its more polar and soluble carboxylate salt by raising the pH of the solution above its pKa.[2]

Q2: I'm observing precipitation when I dilute my DMSO stock solution with an aqueous buffer. What's happening and how can I prevent it?

A2: This is a common issue known as "antisolvent precipitation." Benzo[c]isoxazole-5-carboxylic acid is likely highly soluble in your DMSO stock. However, when you dilute this with an aqueous buffer (the antisolvent), the overall solvent environment becomes less favorable, causing the compound to crash out of solution. To mitigate this, you can try several strategies: increase the proportion of the organic co-solvent in the final mixture, prepare a more diluted initial stock solution, or incorporate surfactants or cyclodextrins into your aqueous buffer to help maintain solubility.[1]

Q3: Is heating a viable option to improve the solubility of my compound?

A3: Gentle heating can be an effective way to increase the rate of dissolution and the amount of solute that can be dissolved. However, it is crucial to first ensure the thermal stability of Benzo[c]isoxazole-5-carboxylic acid. Prolonged or excessive heating can lead to degradation. We recommend a preliminary thermal stability test, such as a short-term incubation of a small sample at the desired temperature, followed by analysis (e.g., by HPLC) to check for degradation products.

Q4: What are the best starting organic solvents for this compound?

A4: For initial solubility screening, we recommend starting with polar aprotic solvents like DMSO and DMF, where high solubility is expected.[2] For applications where these solvents are not suitable, polar protic solvents such as ethanol and methanol are good alternatives, though they may provide more moderate solubility.[2][3]

Troubleshooting Guides

Issue 1: Difficulty Preparing a High-Concentration Stock Solution in a Common Organic Solvent
Potential Cause Troubleshooting Steps Scientific Rationale
Insufficient Solvent Polarity 1. Switch to a more polar aprotic solvent (e.g., from ethanol to DMSO).2. Create a co-solvent system (e.g., a mixture of ethanol and DMSO).The strong intermolecular forces in the crystal lattice of Benzo[c]isoxazole-5-carboxylic acid require a solvent with a high capacity for hydrogen bonding and dipole-dipole interactions to effectively solvate the molecule.
Slow Dissolution Kinetics 1. Use sonication for 10-15 minute intervals.2. Gently warm the solution (if thermally stable) while stirring.These methods introduce energy into the system, which helps to break apart the solid lattice and accelerates the diffusion of solvent molecules to the solute surface, thus speeding up the dissolution process.[1]
Compound is in a Stable Polymorphic Form 1. If possible, try sourcing the compound from a different supplier or a different synthesis batch, as this can sometimes yield a more soluble amorphous or metastable polymorphic form.Polymorphism, the ability of a solid to exist in multiple crystalline forms, can significantly impact solubility. Amorphous forms are generally more soluble than their crystalline counterparts.
Issue 2: Compound is Sparingly Soluble Even in Recommended Organic Solvents

This troubleshooting workflow can guide your decision-making process when initial attempts to dissolve the compound are unsuccessful.

G start Start: Sparingly Soluble Benzo[c]isoxazole-5-carboxylic acid test_solvents Screen a range of polar solvents: - DMSO, DMF - Methanol, Ethanol - Acetonitrile start->test_solvents sonicate_warm Apply energy: - Sonicate for 15-30 min - Gently warm to 40-50°C (check stability) test_solvents->sonicate_warm is_soluble Is solubility sufficient? sonicate_warm->is_soluble ph_modification pH Modification (for aqueous systems): - Add a base (e.g., NaOH, NH4OH) to raise pH > pKa - Titrate to find optimal pH for solubility is_soluble->ph_modification No end_soluble Success: Compound Dissolved is_soluble->end_soluble Yes salt_formation Consider Salt Formation: - React with a suitable base to form a stable, isolable salt - Screen different counter-ions ph_modification->salt_formation end_insoluble Re-evaluate: Consider alternative strategies (e.g., formulation, structural modification) salt_formation->end_insoluble

Caption: Troubleshooting workflow for poor solubility.

Experimental Protocols

Protocol 1: Systematic Screening of Organic Solvents

This protocol provides a systematic approach to determining the qualitative and semi-quantitative solubility of Benzo[c]isoxazole-5-carboxylic acid in a variety of organic solvents.

Materials:

  • Benzo[c]isoxazole-5-carboxylic acid

  • Vials (e.g., 1.5 mL or 4 mL glass vials)

  • Analytical balance

  • Vortex mixer

  • Sonicator

  • A selection of organic solvents (e.g., DMSO, DMF, methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane)

Procedure:

  • Preparation: Accurately weigh 1-2 mg of Benzo[c]isoxazole-5-carboxylic acid into a series of labeled vials.

  • Solvent Addition: To the first vial, add a small, precise volume of the first test solvent (e.g., 100 µL).

  • Mixing: Vigorously vortex the vial for 1-2 minutes.[3]

  • Observation: Visually inspect the vial against both a light and dark background to check for undissolved solid particles.

  • Sonication (if necessary): If the compound has not fully dissolved, place the vial in a sonicator bath for 10-15 minutes.[3] Re-inspect for any remaining solid.

  • Incremental Solvent Addition: If the compound remains undissolved, add another measured aliquot of the solvent (e.g., another 100 µL) and repeat steps 3-5.

  • Recording Data: Continue adding solvent incrementally until the compound is fully dissolved. Record the total volume of solvent required.

  • Calculation: Calculate the approximate solubility in mg/mL.

  • Repeat this process for each of the selected organic solvents.

Data Presentation:

SolventClassificationApprox. Solubility (mg/mL) at RTObservations
DMSOPolar Aprotic> 20 (example value)Dissolved readily
DMFPolar Aprotic> 20 (example value)Dissolved readily
MethanolPolar Protic5-10 (example value)Required sonication
EthanolPolar Protic1-5 (example value)Required sonication and warming
AcetonitrilePolar Aprotic< 1 (example value)Insoluble
Ethyl AcetateModerately Polar< 1 (example value)Insoluble
DichloromethaneNon-polar< 0.1 (example value)Insoluble
Protocol 2: pH-Dependent Solubility Enhancement in an Aqueous Co-Solvent System

This protocol details how to increase the solubility of Benzo[c]isoxazole-5-carboxylic acid in an aqueous environment by adjusting the pH.

Materials:

  • Benzo[c]isoxazole-5-carboxylic acid

  • A water-miscible organic co-solvent (e.g., DMSO or ethanol)

  • Deionized water or a suitable buffer (e.g., PBS)

  • A basic solution for pH adjustment (e.g., 1 M NaOH or 1 M NH₄OH)

  • pH meter or pH strips

  • Stir plate and stir bar

Procedure:

  • Initial Dispersion: Weigh the desired amount of Benzo[c]isoxazole-5-carboxylic acid into a beaker or flask. Add a small percentage of the total final volume as the organic co-solvent (e.g., 5-10% DMSO). This will help to wet the compound.

  • Aqueous Addition: Add the majority of the aqueous phase (e.g., 80% of the final volume) while stirring. A suspension or slurry will form.

  • pH Adjustment: While continuously monitoring the pH, add the basic solution dropwise. As the pH increases, you will observe the solid material beginning to dissolve.

  • Target pH: Continue to add the base until all the solid has dissolved and a clear solution is obtained. The target pH should be at least 1-2 units above the pKa of the compound.

  • Final Volume Adjustment: Once the compound is fully dissolved, add the remaining aqueous phase to reach the final desired volume and concentration.

  • Final pH Check: Measure and record the final pH of the solution.

G compound Benzo[c]isoxazole-5-carboxylic acid (R-COOH) pKa ~ 3.5-4.5 reaction R-COOH + B ⇌ R-COO⁻ + BH⁺ compound->reaction:f0 base Base (B) e.g., NaOH base->reaction:f0 insoluble insoluble reaction:f1->insoluble Low pH soluble soluble reaction:f1->soluble High pH

Caption: Impact of pH on the solubility equilibrium.

By applying the principles and protocols outlined in this technical guide, researchers can systematically address and overcome the solubility challenges associated with Benzo[c]isoxazole-5-carboxylic acid, enabling more reliable and reproducible experimental outcomes.

References

Sources

Optimization

Technical Support Center: Purification of Crude Benzo[c]isoxazole-5-carboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in troubleshooting the isolation and purification...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in troubleshooting the isolation and purification of Benzo[c]isoxazole-5-carboxylic acid (also known as 2,1-benzisoxazole-5-carboxylic acid).

This heterocyclic compound is a highly valuable intermediate, notably utilized in the synthesis of IP6K inhibitors for obesity and metabolic dysfunction research . However, the sensitivity of the N–O bond in the benzisoxazole ring, combined with the polarity of the C5-carboxylic acid, makes purification challenging. This guide provides field-proven causality, troubleshooting FAQs, and self-validating protocols to ensure high-yield, >99% purity recoveries.

Part 1: Interactive Troubleshooting & FAQs

Q1: My crude reaction mixture is heavily contaminated with dark, polymeric byproducts. How can I remove these before attempting chromatography? A1: The dark, tarry color typically arises from the polymerization of nitro-aromatic starting materials or oxidation during the cyclization step . Do not load this directly onto a silica column, as it will irreversibly foul the stationary phase. Instead, perform an acid-base extraction coupled with charcoal filtration . Causality: The carboxylic acid group (pKa ~4.0) allows the target molecule to be selectively solubilized in a mild aqueous base (e.g., saturated NaHCO₃) as a sodium salt. The polymeric impurities and unreacted neutral/basic species remain in the organic phase. Treating the aqueous phase with activated charcoal physically adsorbs high-molecular-weight tarry species. Upon re-acidification, the target compound precipitates with drastically improved color and purity.

Q2: I am seeing severe co-elution of my target 5-carboxylic acid with unreacted nitrobenzoic acid precursors during flash chromatography. How do I resolve this? A2: Co-elution occurs because both species possess a highly polar carboxylic acid moiety that partially ionizes on the silica surface, leading to peak tailing and streaking. Causality: To resolve this, you must suppress the ionization of the carboxylic acid. Add 0.1% to 1% glacial acetic acid to your organic eluent. This keeps the analytes protonated, sharpening the peaks. Furthermore, switch from standard Hexane/Ethyl Acetate to a Toluene/Acetone gradient . Toluene provides π-π stacking interactions with the electron-deficient benzisoxazole ring, offering superior selectivity for separating structurally similar nitro-aromatics.

Q3: What is the best recrystallization solvent system to achieve >99% purity without degrading the benzo[c]isoxazole ring? A3: Recrystallization is highly recommended for late-stage purification, especially when preparing probes for in vivo biological assays . The optimal solvent system is aqueous isopropyl alcohol (i-PrOH/H₂O) . Causality: The compound exhibits excellent temperature-dependent solubility in i-PrOH. The addition of water acts as an anti-solvent that forces the hydrophobic benzisoxazole core out of solution, while keeping polar inorganic salts and trace regioisomers dissolved in the aqueous mother liquor. The mild temperatures required for i-PrOH dissolution prevent thermal degradation of the sensitive N–O bond.

Part 2: Validated Experimental Protocols

Protocol A: Optimized Acid-Base Extraction & Precipitation

This protocol is self-validating: a successful extraction is visually confirmed by the transition from a dark organic mixture to a clear/pale-yellow aqueous filtrate prior to acidification.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Basic Extraction: Extract the organic layer with saturated aqueous NaHCO₃ (3 x 5 mL/g). The target Benzo[c]isoxazole-5-carboxylic acid partitions into the aqueous layer.

  • Organic Wash: Discard the dark organic layer. Wash the combined aqueous layer once with fresh EtOAc (5 mL/g) to remove residual organic impurities.

  • Charcoal Treatment: Add activated charcoal (Norit, 10% w/w relative to crude) to the aqueous layer. Stir at 50 °C for 15 minutes, then vacuum-filter through a tightly packed Celite pad.

  • Acidification: Cool the clear aqueous filtrate to 0–5 °C in an ice bath. Slowly add 1M HCl dropwise under vigorous stirring until the pH reaches 2.0–3.0 (verify with pH paper).

  • Isolation: Collect the precipitated pale-yellow solid via vacuum filtration. Wash the filter cake with ice-cold water, followed by a minimal amount of cold i-PrOH. Dry under high vacuum for 12 hours.

Protocol B: Normal-Phase Flash Chromatography

This protocol is self-validating: successful suppression of ionization is confirmed by tight, circular spots on TLC rather than vertical streaks.

  • Column Preparation: Pack a silica gel column (230-400 mesh) using Toluene containing 1% Glacial Acetic Acid (v/v).

  • Sample Loading: Because the compound may have poor solubility in pure toluene, dry-load the crude material by dissolving it in THF, adding a small amount of silica gel, evaporating the solvent to a free-flowing powder, and loading it atop the column.

  • Elution: Elute using a gradient of Toluene to Toluene/Acetone (10:1). Monitor fractions via TLC (UV 254 nm).

  • Concentration: Pool fractions containing the pure product. Concentrate under reduced pressure. To remove residual acetic acid, co-evaporate the residue with heptane twice.

Part 3: Quantitative Data Presentation

The following table summarizes the expected performance metrics for each purification technique based on standard laboratory scales.

Purification MethodTypical Yield RecoveryAchieved Purity (HPLC)ScalabilityProcessing TimePrimary Impurities Removed
Acid-Base Extraction 85% – 95%80% – 90%High (>100g)2 – 4 hoursPolymeric tars, neutral organics
Flash Chromatography 60% – 80%95% – 98%Medium (1-50g)4 – 8 hoursRegioisomers, nitro-precursors
Recrystallization 70% – 85%>99.5%High (>100g)12 – 24 hoursTrace salts, minor isomers

Part 4: Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Benzo[c]isoxazole-5-carboxylic acid) Extraction Acid-Base Extraction (Sat. NaHCO₃ / EtOAc) Crude->Extraction Charcoal Charcoal Filtration (Norit / Celite) Extraction->Charcoal Aqueous Layer Acidification Acidification (1M HCl) & Precipitation Charcoal->Acidification Decision HPLC Purity > 95%? Acidification->Decision Chromatography Flash Chromatography (Toluene/Acetone + 1% AcOH) Decision->Chromatography No Recrystallization Recrystallization (i-PrOH / H₂O) Decision->Recrystallization Yes Chromatography->Recrystallization Pure Pure Target Compound (>99% Purity) Recrystallization->Pure

Workflow for the isolation and purification of Benzo[c]isoxazole-5-carboxylic acid.

Part 5: References

  • Zhou, Yubai, et al. "Development of Novel IP6K Inhibitors for the Treatment of Obesity and Obesity-Induced Metabolic Dysfunctions." Journal of Medicinal Chemistry, vol. 65, no. 9, 2022, pp. 6869-6887.[Link]

  • Wade, C. E., et al. "A Lewis Acid Catalyzed Annulation to 2,1-Benzisoxazoles." National Institutes of Health (PMC), 2014.[Link]

Troubleshooting

Minimizing side reactions during benzisoxazole functionalization

Diagnostic Troubleshooting & Standard Operating Protocols Welcome to the Technical Support Center for Benzisoxazole Functionalization. As a Senior Application Scientist, I frequently consult on the functionalization of b...

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Troubleshooting & Standard Operating Protocols

Welcome to the Technical Support Center for Benzisoxazole Functionalization. As a Senior Application Scientist, I frequently consult on the functionalization of benzisoxazoles—a privileged heterocyclic scaffold found in critical pharmaceuticals like risperidone and zonisamide.

The primary challenge researchers face with this scaffold is the extreme lability of the N–O bond. This bond is highly susceptible to base-promoted cleavage and transition-metal insertion, leading to frustrating reaction failures. This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure your functionalization workflows succeed without compromising the heterocyclic core.

Section 1: Diagnostic Workflow for Side Reaction Mitigation

Before beginning your synthesis, use the diagnostic decision tree below to identify potential failure points in your experimental design.

Workflow Start Start: Benzisoxazole Functionalization CheckBase Is a strong base (e.g., NaOH, t-BuOK) used? Start->CheckBase Kemp High Risk: Kemp Elimination (Ring Opening to Cyanophenol) CheckBase->Kemp Yes CheckMetal Is Pd(0) or Ru catalyst used at high temp? CheckBase->CheckMetal No UseWeakBase Mitigation: Switch to weak base (KOAc, CsF) & non-polar solvent Kemp->UseWeakBase UseWeakBase->CheckMetal Reductive High Risk: Reductive N-O Bond Cleavage CheckMetal->Reductive Yes Success Proceed with Desired Functionalization CheckMetal->Success No OptimizeMetal Mitigation: Use Pd(II) precursors (e.g., Pd(OAc)2), add oxidants Reductive->OptimizeMetal OptimizeMetal->Success

Fig 1. Diagnostic decision tree for mitigating benzisoxazole side reactions.

Section 2: Frequently Asked Questions & Troubleshooting

Q1: Why does my benzisoxazole ring open when I add a base during functionalization? Causality & Mechanism: You are triggering the 1[1]. This is an irreversible, highly exothermic E2-like elimination. When a base abstracts the proton at the C3 position, the resulting negative charge delocalizes, driving the cleavage of the labile N–O bond to form a 2-cyanophenolate (salicylonitrile)[2]. Mitigation: Decouple your base strength from your reaction requirements. Switch to weaker bases like Potassium Acetate (KOAc) or Cesium Fluoride (CsF). Furthermore, avoid highly polar aprotic solvents or micellar environments, which strip cations and artificially inflate the local strength of the base[3].

Q2: I am performing a metal-catalyzed cross-coupling, but my NMR shows 2-aminophenyl ketones. What is happening? Causality & Mechanism: Your transition metal catalyst is inserting into the N–O bond. Low-valent metals like Pd(0) or Ru(II) readily undergo oxidative addition into the weak N–O bond, leading to reductive cleavage and the formation of ring-opened imines or amines[4][5]. Mitigation: Maintain the metal in a higher oxidation state throughout the catalytic cycle. Using Pd(II) precatalysts (like Pd(OAc)₂ or Pd(TFA)₂) in combination with oxidants like tert-butyl hydroperoxide (TBHP) prevents the accumulation of Pd(0), thereby protecting the N–O bond[6].

Mechanism Substrate 1,2-Benzisoxazole Base Strong Base (OH-, t-BuO-) Substrate->Base PdCat Pd(OAc)2, KOAc (Weak Base) Substrate->PdCat Kemp E2 Deprotonation at C3 Base->Kemp RingOpen N-O Cleavage (2-Cyanophenolate) Kemp->RingOpen CMD Concerted Metalation Deprotonation (CMD) PdCat->CMD Product C3-Arylated Benzisoxazole CMD->Product

Fig 2. Competing pathways: Kemp elimination vs. transition-metal catalyzed C-H functionalization.

Section 3: Quantitative Data & Reaction Parameters

To ensure reproducibility, we have quantified the risk profiles of various reaction parameters. Use Table 1 to calibrate your experimental conditions.

Table 1: Side Reaction Risk Profiles based on Reaction Conditions

Reaction ParameterSide Reaction RiskKinetic/Thermodynamic DriverField-Proven Mitigation Strategy
Strong Bases (NaOH, t-BuOK)High (Kemp Elimination)Exothermic E2 deprotonation at C3Substitute with KOAc or CsF.
Polar Aprotic Solvents (DMF, DMSO)Moderate to High Cation stripping increases base reactivityUse non-polar solvents (Toluene) when possible.
Pd(0) / Ru(0) Catalysts High (Reductive Cleavage)Oxidative insertion into N–O bondUse Pd(II) precursors; add oxidants (e.g., TBHP).
High Temperatures (>150°C)Moderate (Thermal Degradation)N–O bond homolysisOptimize ligands (e.g., dppb) to lower temp to 60-120°C.
Section 4: Self-Validating Experimental Protocols

The following Standard Operating Protocols (SOPs) have been engineered to include built-in validation checkpoints, ensuring you can verify the integrity of the benzisoxazole ring at every step.

Protocol A: Palladium-Catalyzed Direct C3-Arylation of 2,1-Benzisoxazole

This protocol utilizes a Concerted Metalation-Deprotonation (CMD) pathway to achieve regioselective C-H activation while avoiding Kemp elimination[7][8].

  • Step 1: Reagent Preparation. In an oven-dried Schlenk tube, combine 2,1-benzisoxazole (1.0 mmol), the desired aryl bromide (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and KOAc (2.0 mmol).

    • Causality Note: KOAc is basic enough to facilitate the CMD pathway but weak enough to prevent the E2 Kemp elimination.

  • Step 2: Solvent Addition. Add 5 mL of anhydrous Toluene or DMA under an argon atmosphere.

  • Step 3: Reaction Execution. Seal the tube and heat the mixture at 120 °C for 12–24 hours.

  • Step 4: Workup. Cool the mixture to room temperature, dilute with ethyl acetate (15 mL), and wash sequentially with distilled water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Step 5: Self-Validation Checkpoint (Crucial). Run a crude ¹H NMR.

    • Success Indicator: Disappearance of the characteristic C3-H singlet (typically ~9.0 ppm).

    • Integrity Indicator: Absence of broad -NH₂ peaks (~4.0-5.0 ppm), confirming the N–O bond remains intact and reductive cleavage did not occur.

Protocol B: Synthesis of 1,2-Benzisoxazoles via Pd-Catalyzed [4+1] Annulation

This protocol constructs the ring while keeping the delicate O–N bond intact by utilizing it as an internal directing group[6].

  • Step 1: Reagent Preparation. Mix N-phenoxyacetamide (1.0 mmol) and the target aldehyde (1.5 mmol) in a reaction vial.

  • Step 2: Catalyst & Oxidant Addition. Add Pd(TFA)₂ (10 mol%) and TBHP (2.5 equiv).

    • Causality Note: TBHP acts as a terminal oxidant to maintain the Pd(II)/Pd(IV) catalytic cycle. This prevents the accumulation of Pd(0), which would otherwise oxidatively insert into the N–O bond and destroy the heterocycle.

  • Step 3: Reaction Execution. Dissolve the mixture in t-AmOH and heat at 60 °C under a nitrogen atmosphere for 12 hours.

  • Step 4: Workup. Filter the crude mixture through a short pad of Celite to remove palladium black, concentrate the filtrate, and purify via silica gel column chromatography.

  • Step 5: Self-Validation Checkpoint (Crucial). Perform High-Resolution Mass Spectrometry (HRMS).

    • Success Indicator: The presence of the [M+H]⁺ peak matching the exact theoretical mass of the cyclized 1,2-benzisoxazole. A mass deficit of 16 Da indicates unwanted N–O bond cleavage (loss of oxygen).

Section 5: References
  • Benchchem. Application Notes and Protocols for the Functionalization of the C3 Position of the Benzo[d]isoxazole Ring. 7

  • The chemical reaction database. Kemp elimination. 1

  • NIH / PMC. Kemp Elimination in Cationic Micelles: Designed Enzyme-Like Rates Achieved through the Addition of Long-Chain Bases. 3

  • RSC Books. 17.2. The Kemp Elimination in Water: A Laboratory Experiment for Introductory Organic Chemistry. 2

  • ChemCatChem / ResearchGate. Reactivity of 2,1-Benzisoxazole in Palladium-Catalyzed Direct Arylation with Aryl Bromides. 8

  • PKUSZ. Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. 6

  • MDPI. Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles. 4

  • NIH / PMC. A Lewis Acid Catalyzed Annulation to 2,1-Benzisoxazoles. 5

Sources

Optimization

Technical Support Center: Troubleshooting Benzisoxazole Carboxylic Acid Reactivity

Welcome to the Heterocyclic Chemistry Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals overcome the notorious synth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Heterocyclic Chemistry Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals overcome the notorious synthetic bottlenecks associated with benzisoxazole carboxylic acids.

Rather than simply providing generic coupling conditions, this guide deconstructs the causality behind the low reactivity and side-reaction profiles of these substrates, providing a self-validating system to ensure your experimental success.

Mechanistic Causality: Why are Benzisoxazoles Unreactive?

Benzisoxazole carboxylic acids (particularly benzisoxazole-3-carboxylic acid) present a unique trifecta of synthetic challenges. Understanding these pathways is critical before selecting a coupling agent:

  • Extreme Electron Deficiency: The fused isoxazole-benzene system is highly electron-withdrawing. While this makes the carbonyl carbon of an activated ester highly electrophilic, it also destabilizes the intermediate, making it prone to rapid hydrolysis or degradation before the amine nucleophile can attack.

  • The Kemp Elimination (Base Sensitivity): Under basic conditions—which are standard for uronium-based coupling agents like HATU or HBTU—the benzisoxazole ring undergoes the Kemp elimination. A base abstracts a proton (or attacks the ring), triggering N–O bond cleavage and yielding a 2-cyanophenolate derivative [3].

  • Facile Decarboxylation: Benzisoxazole-3-carboxylic acid is historically known in physical organic chemistry as "Kemp's Other Acid." The proximity of the carboxylate to the electron-deficient heterocycle allows for a highly favored thermal and base-catalyzed decarboxylation [4].

Diagnostic FAQs

Q1: My amide coupling yields are <15% using standard HATU/DIPEA conditions, and I observe a highly polar byproduct. What is going wrong? A1: You are observing the Kemp elimination . Standard coupling protocols require excess base (like DIPEA) to deprotonate the amine and activate the uronium salt. In benzisoxazoles, this excess base attacks the heterocyclic core, opening the ring to form a highly polar 2-cyanophenolate [3]. Solution: Abandon uronium/aminium salts. Switch to base-free activation methods, such as the acid chloride method, to preserve the integrity of the N–O bond.

Q2: I am trying to couple an electron-deficient aniline to benzisoxazole-3-carboxylic acid. The acid activates, but the amine won't attack. How can I drive this? A2: Electron-deficient amines are poor nucleophiles. When paired with the highly unstable activated benzisoxazole ester, the intermediate degrades before the high-energy transition state of the coupling can be reached. Solution: Utilize the EDC / DMAP / HOBt system. DMAP acts as an acyl transfer catalyst. It attacks the relatively sluggish HOBt-ester to form a highly reactive acylpyridinium (acyliminium) intermediate, which forces the coupling with poor nucleophiles [1].

Q3: My starting material seems to disappear during activation, but no product or ring-opened byproduct is formed. Where is my mass going? A3: You are likely experiencing thermal decarboxylation [4]. If you are activating the acid in polar aprotic solvents (like DMF or DMSO) at room temperature or above, the compound loses CO₂, leaving behind the unsubstituted benzisoxazole core (which is highly volatile and easily lost during concentration). Solution: Perform all activations in non-polar solvents (DCM) at 0 °C.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Base-Free Acid Chloride Activation (For Aliphatic & Standard Amines)

This method avoids the Kemp elimination by generating the highly reactive acid chloride without the use of basic coupling additives [2].

  • Preparation: Suspend benzisoxazole-3-carboxylic acid (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M) under an argon atmosphere. Cool to 0 °C.

  • Activation: Add Oxalyl Chloride (3.0 equiv) dropwise, followed by a catalytic amount of anhydrous DMF (0.05 equiv).

    • Causality: Oxalyl chloride is chosen over thionyl chloride because its byproducts (CO, CO₂, HCl) are gaseous, allowing for easy removal without an aqueous workup that would hydrolyze the product. DMF acts as a Vilsmeier-Haack catalyst.

    • Validation Check: Effervescence (gas evolution) must be observed immediately upon DMF addition.

  • Concentration: Stir for 1 hour at 0 °C to 15 °C. Remove the solvent and excess oxalyl chloride under reduced pressure. Co-evaporate with anhydrous benzene or toluene twice to ensure complete removal of HCl.

  • Coupling: Dissolve the resulting crude acid chloride in anhydrous DCM (0.2 M) at 0 °C. Add the amine nucleophile (1.2 equiv) dropwise. (If the amine is a hydrochloride salt, add exactly 1.2 equiv of a non-nucleophilic base like 2,6-lutidine).

  • Completion: Stir for 2 hours. Quench with saturated aqueous NaHCO₃ and extract with DCM.

Protocol B: EDC/DMAP Acyliminium Coupling (For Electron-Deficient Amines)

This method overcomes the high activation energy required for poor nucleophiles [1].

  • Preparation: Dissolve benzisoxazole-3-carboxylic acid (1.0 equiv), the electron-deficient amine (1.1 equiv), and HOBt (0.2 equiv) in anhydrous DCM/DMF (4:1 v/v). Cool to 0 °C.

  • Coupling Agent Addition: Add EDC-HCl (1.5 equiv) and DMAP (1.5 equiv) in one portion.

    • Causality: EDC is used instead of DCC to ensure the urea byproduct is water-soluble. DMAP is strictly required; without it, the HOBt-ester will not react with the electron-deficient amine.

  • Reaction: Allow the reaction to slowly warm to room temperature over 12 hours.

    • Validation Check: Monitor by TLC. The appearance of a UV-active spot slightly above the starting acid indicates the HOBt-ester intermediate. Its gradual disappearance correlates with product formation.

  • Workup: Dilute with Ethyl Acetate, wash sequentially with 1M HCl (to remove DMAP and unreacted amine), water, and brine.

Quantitative Performance Data

The following table summarizes the expected outcomes of various coupling strategies based on mechanistic compatibility.

Coupling StrategyReagentsBase EnvironmentTypical YieldPrimary Side Reaction Risk
Acid Chloride Oxalyl Chloride, cat. DMFNone (or strictly stoichiometric)75–90%Decarboxylation (if T > 25°C)
Acyliminium EDC, HOBt, DMAPMild (DMAP acts as base/catalyst)60–85%Minimal; slow with bulky amines
Uronium Salts HATU, DIPEAExcess Strong Amine Base< 20%Kemp Elimination (Ring opening)
Carbodiimide DCC, DMAPMild40–60%Difficult removal of DCU byproduct

Reaction & Decision Workflows

Workflow 1: Coupling Strategy Decision Tree

Use this logical workflow to determine the optimal activation strategy based on your amine nucleophile.

G Start Benzisoxazole Carboxylic Acid CheckAmine Is the coupling amine electron-deficient? Start->CheckAmine Path1 Yes (e.g., Anilines) CheckAmine->Path1 Path2 No (Aliphatic Amines) CheckAmine->Path2 Sol1 Use EDC + cat. HOBt + DMAP (Acyliminium intermediate) Path1->Sol1 Sol2 Use Oxalyl Chloride + cat. DMF (Acid Chloride method) Path2->Sol2 Warn1 Monitor for Kemp Elimination Keep base minimal Sol1->Warn1 Warn2 Monitor for Decarboxylation Keep temp < 25°C Sol2->Warn2

Workflow for selecting the optimal activation strategy for benzisoxazole carboxylic acids.

Workflow 2: Mechanistic Divergence of Activated Benzisoxazoles

This diagram illustrates how environmental factors dictate whether the activated intermediate forms the desired amide or degrades via side reactions.

Pathway Activated Activated Benzisoxazole Intermediate Amide Target Amide (Desired) Activated->Amide + Amine Kemp 2-Cyanophenolate (Kemp Elimination) Activated->Kemp + Base Decarb Decarboxylated Benzisoxazole Activated->Decarb + Heat Base Excess Base / OH- Base->Kemp Heat Heat / Polar Solvents Heat->Decarb Amine Amine Nucleophile Amine->Amide

Competing reaction pathways of activated benzisoxazole carboxylic acids.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Evolution of a Unified, Stereodivergent Approach to the Synthesis of Communesin F and Perophoramidine. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Kemp Elimination in Cationic Micelles: Designed Enzyme-Like Rates Achieved through the Addition of Long-Chain Bases. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • A Quantum Mechanical and Statistical Mechanical Exploration of the Thermal Decarboxylation of Kemp's Other Acid (Benzisoxazole-3-carboxylic Acid). Journal of the American Chemical Society / Researcher.Life. Available at:[Link]

Reference Data & Comparative Studies

Validation

H-NMR Interpretation of Benzo[c]isoxazole-5-carboxylic Acid: A Comparative Regiochemical Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Analytical Performance & Comparison Guide Executive Summary In the synthesis of advanced pharmaceutical intermediates, c...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Analytical Performance & Comparison Guide

Executive Summary

In the synthesis of advanced pharmaceutical intermediates, confirming the regiochemistry of bicyclic building blocks is a critical quality control step. Benzo[c]isoxazole-5-carboxylic acid (the 2,1-benzisoxazole isomer) is a highly specialized scaffold increasingly utilized in the development of novel [1]. However, during hit-to-lead optimization, it is frequently confused with its more commercially abundant structural isomer, benzo[d]isoxazole-5-carboxylic acid (the 1,2-benzisoxazole isomer), which is often deployed in[2].

As a Senior Application Scientist, I frequently encounter synthetic bottlenecks where the misassignment of these isomers leads to dead-end analog synthesis. This guide objectively compares the 1 H-NMR analytical profiles of both scaffolds, providing a definitive, self-validating framework to differentiate these products based on their electronic environments.

Structural Causality & Electronic Dynamics

To understand why the NMR spectra of these two isomers differ, we must analyze the causality behind their electronic distribution.

The [3] core features a nitrogen atom fused at the C7a position and an oxygen atom at the C3 position. This specific heteroatom placement disrupts standard aromaticity. The canonical resonance structures of the 2,1-benzisoxazole system exhibit significant bond alternation, resulting in strong quinoid character in the carbocyclic ring. This localized double-bond character between C3a and C4, combined with the electron-withdrawing effect of the adjacent carboxylic acid at C5, aggressively strips electron density from the C4 position.

Conversely, the benzo[d]isoxazole (1,2-benzisoxazole) core places the oxygen atom at the C7a bridgehead. The oxygen atom donates electron density into the ring through resonance, maintaining a more delocalized, traditional aromatic π -system that partially shields the carbocyclic protons.

G cluster_0 Benzo[c]isoxazole (2,1-isomer) cluster_1 Benzo[d]isoxazole (1,2-isomer) A Heteroatoms: O(1) & N(2) B Fusion: c-face (C3a-C7a) A->B C N attached to C7a O attached to C3 B->C G C4-H Shift: ~8.63 ppm C->G Quinoid character D Heteroatoms: O(1) & N(2) E Fusion: d-face (C3a-C7a) D->E F O attached to C7a N attached to C3 E->F H C4-H Shift: ~8.40 ppm F->H Aromatic character

Fig 1: Structural and electronic divergence between benzo[c]isoxazole and benzo[d]isoxazole cores.

Comparative 1 H-NMR Data Analysis

The structural differences described above manifest clearly in the 1 H-NMR spectrum. The most diagnostic signal is the C4-H proton . In the [c] isomer, the quinoid effect pushes this proton significantly downfield.

Below is a comparative data table summarizing the quantitative analytical performance of both scaffolds. (Note: Values are representative for samples dissolved in DMSO- d6​ at 400 MHz).

Analytical ParameterBenzo[c]isoxazole-5-carboxylic acidBenzo[d]isoxazole-5-carboxylic acidDiagnostic Value & Causality
C4-H Chemical Shift ~8.63 ppm ~8.40 ppm High. Primary differentiator. The quinoid effect in the [c] isomer strips electron density, causing severe deshielding[1].
C6-H Chemical Shift ~8.03 ppm~8.10 ppmLow. Both protons are ortho to the -COOH group and experience similar electronic environments.
C7-H Chemical Shift ~7.85 ppm~7.75 ppmModerate. Influenced by the adjacent bridgehead heteroatom (N in [c] vs. O in [d]).
Multiplicity (C4-H) Singlet (s) or fine doublet (d, J ~ 1.5 Hz)Singlet (s) or fine doublet (d, J ~ 1.5 Hz)Low. Multiplicity is identical; the chemical shift is the sole reliable metric here.
Multiplicity (C6-H) dd (J ~ 8.8, 1.5 Hz)dd (J ~ 8.8, 1.5 Hz)Low. Standard ortho and meta coupling.

Standardized Experimental Protocol (Self-Validating Workflow)

To ensure high-fidelity data that can confidently distinguish between these isomers, follow this self-validating NMR acquisition protocol. A self-validating system ensures that the data inherently proves its own accuracy through internal mathematical consistency.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve 5–10 mg of the carboxylic acid building block in 0.6 mL of anhydrous DMSO- d6​ .

    • Causality: DMSO is mandatory here. Carboxylic acids can form hydrogen-bonded dimers in non-polar solvents like CDCl 3​ , which causes concentration-dependent chemical shift drifting. DMSO disrupts these dimers, locking the chemical shifts into a reproducible state.

  • Instrument Setup: Utilize a 400 MHz or 600 MHz NMR spectrometer. Set the probe temperature to 298K.

  • Acquisition Parameters: Run a standard 1D proton sequence (zg30). Set the relaxation delay (D1) to at least 2.0 seconds to ensure complete relaxation of the highly deshielded C4-H proton, ensuring accurate integration. Acquire 16 to 64 scans depending on concentration.

  • Processing & Referencing: Apply a Fourier Transform (FT) and perform manual phase and baseline correction. Strictly reference the residual DMSO pentet to 2.50 ppm .

  • Self-Validation Check: Extract the J-coupling constants. The ortho-coupling between C6-H and C7-H must perfectly match (typically 8.8 Hz). The meta-coupling between C4-H and C6-H must also match (typically 1.5 Hz). If the extracted J-values from the doublets diverge by more than 0.2 Hz, the peak picking is flawed, and the spectrum must be re-processed.

Workflow S1 Step 1: Sample Prep Dissolve 5-10 mg in 0.6 mL DMSO-d6 S2 Step 2: Instrument Setup 400/600 MHz NMR, 298K, 16-64 Scans S1->S2 S3 S3 S2->S3 S4 Step 4: Processing FT, Phase/Baseline Correction, Ref to 2.50 ppm S3->S4 S5 Step 5: Self-Validation Cross-verify J-coupling closed loops S4->S5

Fig 2: Standardized 1H-NMR acquisition workflow for benzisoxazole carboxylic acid derivatives.

References

  • Title: Development of Novel IP6K Inhibitors for the Treatment of Obesity and Obesity-Induced Metabolic Dysfunctions Source: Journal of Medicinal Chemistry (ACS) / PubMed Central URL: [Link]

  • Title: 2,1-Benzisoxazole (Anthranil) Source: PubChem (CID 67498) URL: [Link]

  • Title: EP3810602B1 - Compounds (MYST Family KAT Inhibitors)

Sources

Comparative

HPLC method development for Benzo[c]isoxazole-5-carboxylic acid detection

An In-Depth Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Detection of Benzo[c]isoxazole-5-carboxylic Acid Authored by a Senior Application Scientist This guide provides a comprehensiv...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Detection of Benzo[c]isoxazole-5-carboxylic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically-grounded framework for developing a robust and reliable reversed-phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of Benzo[c]isoxazole-5-carboxylic acid. Moving beyond a simple recitation of steps, we will explore the scientific rationale behind each decision in the method development process, comparing viable alternatives and grounding our choices in established chromatographic theory and experimental evidence. This document is intended for researchers, analytical chemists, and drug development professionals who require a validated, high-performance method for this important heterocyclic compound.

The Analytical Challenge: Understanding Benzo[c]isoxazole-5-carboxylic Acid

Benzo[c]isoxazole-5-carboxylic acid is a heterocyclic aromatic compound. Its structure, featuring a fused ring system and a carboxylic acid moiety, dictates its analytical behavior.

  • Polarity and Acidity: The carboxylic acid group (-COOH) makes the molecule acidic and introduces significant polarity. This is the single most critical factor influencing its chromatographic retention. In its ionized (deprotonated) carboxylate form (-COO⁻), the compound is highly polar and will exhibit poor retention on traditional non-polar stationary phases like C18.

  • UV Absorbance: The aromatic rings provide strong chromophores, making UV detection a highly suitable and sensitive technique for quantification.

The primary goal of our method development is to achieve controlled retention of this polar, acidic analyte, ensuring a sharp, symmetrical peak, well-resolved from any potential impurities or matrix components. High-performance liquid chromatography (HPLC) is the technique of choice for this type of analysis due to its efficiency, reproducibility, and wide applicability in pharmaceutical analysis.[1]

Strategic Method Development: A Comparative Approach

A successful HPLC method is not discovered by chance; it is built through a logical sequence of optimization steps. We will systematically evaluate the core components of the method: the stationary phase, the mobile phase, and detection parameters.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization A Analyte Characterization (Polarity, Acidity, UV Profile) B Initial Column Screening (C18 vs. Phenyl-Hexyl) A->B Guides choice C Mobile Phase pH Control (Ion Suppression) B->C Initial retention observed D Organic Modifier Selection (ACN vs. MeOH) C->D Fine-tunes retention E Gradient vs. Isocratic Elution D->E Optimizes run time & resolution F Method Validation (ICH Q2) (Accuracy, Precision, Linearity) E->F Optimized method established G cluster_C18 C18 Stationary Phase cluster_Analyte Analyte (Neutral Form) C18_node Si-O-Si-(CH₂)₁₇-CH₃ Analyte_node Benzo[c]isoxazole-5-COOH Interaction Hydrophobic Interaction Analyte_node->Interaction Interaction->C18_node

Sources

Validation

Mass spectrometry fragmentation patterns of benzisoxazole derivatives

An in-depth understanding of the mass spectrometry (MS) fragmentation patterns of benzisoxazole derivatives is critical for pharmacokinetic profiling, toxicology, and therapeutic drug monitoring (TDM). Compounds in this...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of the mass spectrometry (MS) fragmentation patterns of benzisoxazole derivatives is critical for pharmacokinetic profiling, toxicology, and therapeutic drug monitoring (TDM). Compounds in this class, such as the antipsychotics risperidone and paliperidone (9-hydroxyrisperidone), as well as the anticonvulsant zonisamide, exhibit highly specific collision-induced dissociation (CID) behaviors[1][2].

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of different mass spectrometry platforms—Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Quadrupole Ion Trap (QIT)—in the analysis of benzisoxazole derivatives. Furthermore, this guide details the mechanistic causality behind their fragmentation and provides a self-validating experimental protocol for their quantification.

The Mechanistic Basis of Benzisoxazole Fragmentation

To optimize any MS method, one must first understand the intrinsic chemical stability and ionization behavior of the target analytes. Benzisoxazole derivatives typically contain basic nitrogen atoms (e.g., within piperidine or pyrimidone rings) that readily accept protons during Electrospray Ionization (ESI) in positive ion mode[1][3].

Risperidone and Paliperidone: For risperidone, ESI yields a robust protonated precursor ion [M+H]+ at m/z 411. Its primary active metabolite, 9-hydroxyrisperidone (paliperidone), yields an [M+H]+ at m/z 427[1].

  • Causality of Fragmentation: Upon collisional activation, the dominant fragmentation pathway is driven by charge-site initiation at the basic piperidine nitrogen. This leads to the cleavage of the relatively weak C–N bond connecting the piperidine ring to the ethyl-benzisoxazole moiety[3].

  • Diagnostic Ions: This cleavage results in the formation of an unstable carbonium ion that quickly rearranges to form a terminal double bond, yielding an intense, diagnostic product ion at m/z 191 for risperidone and m/z 207 for paliperidone[1][3].

Zonisamide: Zonisamide (1,2-benzisoxazole-3-methanesulfonamide) yields a protonated precursor at m/z 213[2]. Unlike risperidone, its fragmentation is characterized by the neutral loss of the sulfamoylmethyl group, followed by the high-energy cleavage of the 1,2-benzisoxazole ring itself, requiring careful optimization of collision energies to prevent total ion annihilation.

Fragmentation P1 Risperidone [M+H]+ m/z 411 Mech Charge-Site Initiated Cleavage (Piperidine C-N Bond) P1->Mech P2 9-OH-Risperidone [M+H]+ m/z 427 P2->Mech F1 Product Ion: m/z 191 (C11H15N2O)+ Mech->F1 from m/z 411 F2 Product Ion: m/z 207 (C11H15N2O2)+ Mech->F2 from m/z 427

Caption: Collision-induced dissociation (CID) pathways of risperidone and its active metabolite.

Objective Platform Comparison: QqQ vs. Q-TOF vs. QIT

Selecting the correct mass analyzer dictates the success of the analytical workflow. Below is an objective comparison of how different MS platforms perform when analyzing benzisoxazole derivatives.

  • Triple Quadrupole (QqQ): The gold standard for targeted quantitation. By isolating the m/z 411 precursor in Q1 and monitoring the m/z 191 fragment in Q3 (Multiple Reaction Monitoring, MRM), QqQ platforms filter out matrix noise, achieving sub-ng/mL limits of detection[4].

  • Quadrupole Time-of-Flight (Q-TOF): Essential for metabolite identification. While QqQ can confirm known transitions, Q-TOF provides High-Resolution Accurate Mass (HRAM). For example, confirming the elemental composition of the m/z 191 fragment as [C11​H15​N2​O]+ requires the sub-5 ppm mass accuracy unique to TOF analyzers[3].

  • Quadrupole Ion Trap (QIT): Best for elucidating complex structural pathways. QIT allows for MSn experiments (e.g., isolating the m/z 191 fragment and subjecting it to further fragmentation) to map out the complete degradation tree of the benzisoxazole core[1].

Quantitative Performance Summary
Analytical ParameterTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)Quadrupole Ion Trap (QIT)
Primary Application High-throughput targeted quantitation (TDM)Unknown metabolite ID & structural elucidationDeep fragmentation pathway mapping ( MSn )
Mass Accuracy Low (~0.1 Da)High (< 5 ppm)Low (~0.1 Da)
Sensitivity (Targeted) Excellent (Femtogram level)Moderate to GoodModerate
Dynamic Range 4–5 orders of magnitude3–4 orders of magnitude2–3 orders of magnitude
Benzisoxazole Utility Routine plasma monitoring of m/z 411 191Identifying novel hydroxylation sitesConfirming sequential ring cleavages

Self-Validating Experimental Protocol: LC-ESI-MS/MS Workflow

To ensure scientific integrity, any quantitative MS protocol must be a self-validating system. The following methodology for the extraction and quantification of risperidone and paliperidone incorporates internal checks to guarantee data trustworthiness[4].

Step 1: Sample Preparation (Causality: Matrix Effect Mitigation)
  • Aliquot 200 µL of human plasma into a clean microcentrifuge tube.

  • Add 20 µL of the Internal Standard (IS) solution (Risperidone- d4​ , 50 ng/mL). Validation Check: The deuterated IS co-elutes with the analyte, perfectly correcting for any ESI ion suppression caused by plasma phospholipids.

  • Perform Solid-Phase Extraction (SPE) using a mixed-mode cation exchange sorbent. Wash with 5% methanol to remove neutral lipids, and elute with 2% ammonium hydroxide in methanol to release the basic benzisoxazoles[4].

  • Evaporate to dryness under nitrogen and reconstitute in 100 µL of mobile phase.

Step 2: Liquid Chromatography (Causality: Ionization Efficiency)
  • Column: Inject 5 µL onto a superficially porous C18 column (50 mm × 2.1 mm, 1.8 µm).

  • Mobile Phase: Use a gradient of (A) 10 mM Ammonium Formate buffered to pH 4.0 and (B) Acetonitrile. Causality: Maintaining the pH at 4.0 ensures the piperidine nitrogen remains fully protonated in solution, drastically improving peak shape and ESI transfer efficiency.

Step 3: MS/MS Acquisition & System Suitability
  • Operate the QqQ in ESI positive mode.

  • MRM Transitions:

    • Risperidone: m/z 411.3 191.2 (Quantifier)

    • Paliperidone: m/z 427.3 207.1 (Quantifier)

    • Risperidone- d4​ : m/z 415.3 195.2 (IS)

  • Self-Validation: Inject a matrix blank immediately following the highest calibration standard. The blank must show a signal-to-noise ratio of < 3:1 at the retention time of the analytes to confirm zero carryover.

Workflow S1 Sample Prep (Mixed-Mode SPE) S2 LC Separation (C18, pH 4.0) S1->S2 S3 ESI Source (Positive Mode) S2->S3 S4 Mass Analyzer (QqQ MRM Mode) S3->S4 S5 Data Validation (IS Normalization) S4->S5

Caption: LC-MS/MS experimental workflow for benzisoxazole derivative analysis.

Conclusion

The accurate mass spectrometric analysis of benzisoxazole derivatives relies heavily on understanding their specific fragmentation pathways—most notably, the charge-site-initiated cleavage of the C-N bond in risperidone yielding the m/z 191 fragment[1][3]. While Q-TOF and QIT platforms are indispensable for structural elucidation and metabolic profiling, the Triple Quadrupole (QqQ) remains the optimal choice for high-sensitivity, self-validating quantitative workflows in clinical and research settings[4].

References

  • An electrospray ionisation tandem mass spectrometric investigation of selected psychoactive pharmaceuticals and its application in drug and metabolite profiling Source: doi.org (John Wiley & Sons, Ltd.) URL:[Link]

  • Validated LC–MS/MS methods for the determination of risperidone and the enantiomers of 9-hydroxyrisperidone in human plasma and urine Source: academia.edu URL:[Link]

  • Zonisamide | C8H8N2O3S | CID 5734 - PubChem Source: nih.gov (National Center for Biotechnology Information) URL:[Link]

Sources

Comparative

Comparative FTIR Spectral Analysis of Benzo[c]isoxazole-5-carboxylic Acid: A Technical Guide for Isomer Differentiation

Executive Summary In medicinal chemistry and materials science, the benzisoxazole scaffold is recognized as a privileged structural motif. However, distinguishing between the benzo[c]isoxazole (anthranil) and benzo[d]iso...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and materials science, the benzisoxazole scaffold is recognized as a privileged structural motif. However, distinguishing between the benzo[c]isoxazole (anthranil) and benzo[d]isoxazole (1,2-benzisoxazole) isomers remains a persistent analytical challenge. This guide provides a definitive, self-validating Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) methodology to objectively differentiate Benzo[c]isoxazole-5-carboxylic acid from its structural analogues. As a Senior Application Scientist, I have structured this guide to not only provide the procedural steps but to thoroughly explain the underlying vibrational causality that drives these spectral differences.

Vibrational Causality: The Electronic Influence of Ring Fusion

To accurately interpret the FTIR spectrum of Benzo[c]isoxazole-5-carboxylic acid, one must analyze the electron density distribution dictated by its specific ring fusion.

  • The Isoxazole Core Dynamics: In the benzo[c]isoxazole system (also known as 2,1-benzisoxazole), the nitrogen atom is directly bonded to the aromatic ring at position 2, while the oxygen is at position 1 (1)[1]. This unique configuration forces a higher degree of quinonoid resonance compared to the more classically aromatic benzo[d]isoxazole isomer. This altered electron delocalization increases the force constant of the C=N bond, shifting its stretching frequency to a higher wavenumber (blue shift), while simultaneously altering the N-O stretching dynamics within the fingerprint region (2)[2].

  • The Carboxylic Acid Substituent: The 5-carboxylic acid group acts as a strong electron-withdrawing moiety. Because it sits para to the nitrogen in the [c] isomer but para to the oxygen in the [d] isomer, the mesomeric withdrawal (-M effect) impacts the carbonyl (C=O) bond differently. The resulting perturbation in the C=O force constant allows for precise isomer differentiation, a principle frequently utilized when monitoring complex reactions, such as trapping reactive intermediates like α-oxo gold carbenes with benzo[c]isoxazole (3)[3].

Comparative Spectral Data

The following table synthesizes the critical diagnostic vibrational frequencies used to distinguish Benzo[c]isoxazole-5-carboxylic acid from its [d] isomer and a standard benzoic acid baseline. These assignments are corroborated by computational Potential Energy Distribution (PED) analyses of substituted isoxazoles (4)[4].

Functional GroupBenzo[c]isoxazole-5-carboxylic acid (cm⁻¹)Benzo[d]isoxazole-5-carboxylic acid (cm⁻¹)Benzoic Acid (Baseline) (cm⁻¹)
O-H Stretch (Acid) 3300 - 2550 (Broad, Strong)3300 - 2600 (Broad, Strong)3300 - 2500 (Broad, Strong)
C=O Stretch (Acid) ~1695 (Sharp, Strong)~1685 (Sharp, Strong)~1680 (Sharp, Strong)
C=N Stretch (Ring) ~1645 (Medium)~1620 (Medium)N/A
C=C Aromatic 1590, 1510 (Variable)1605, 1530 (Variable)1600, 1580 (Variable)
N-O Stretch ~945 (Medium, Sharp)~910 (Medium, Sharp)N/A
Self-Validating ATR-FTIR Protocol

Traditional KBr pellet transmission methods are highly susceptible to moisture absorption, which produces a broad artifact peak around 3400 cm⁻¹ that obscures the carboxylic acid O-H stretch. To ensure scientific integrity, we mandate a self-validating ATR-FTIR protocol using a monolithic diamond crystal.

Step 1: System Suitability & Calibration

  • Action: Scan a standard 1.5 mil polystyrene calibration film.

  • Causality: This validates the laser frequency and interferometer alignment. The system must resolve the 1601 cm⁻¹ and 1583 cm⁻¹ peaks to baseline. If unresolved, the instrument's optical path is compromised, and subsequent isomer differentiation will fail.

Step 2: Background Acquisition

  • Action: Collect a 32-scan background spectrum of the clean, bare diamond crystal in ambient air.

  • Causality: Captures the current atmospheric H₂O and CO₂ rotational-vibrational profile. This allows the software to subtract these dynamic environmental variables from the final sample spectrum, preventing atmospheric interference in the critical 1600-1700 cm⁻¹ region.

Step 3: Sample Preparation & Optical Contact

  • Action: Place 2-3 mg of neat Benzo[c]isoxazole-5-carboxylic acid powder directly onto the diamond crystal. Lower the pressure anvil until the torque slip-clutch engages.

  • Causality: The evanescent wave generated in ATR only penetrates ~0.5 to 2.0 µm into the sample. Maximum, uniform pressure ensures intimate optical contact, preventing anomalous dispersion artifacts and ensuring accurate relative peak intensities.

Step 4: Spectral Acquisition

  • Action: Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, co-adding 32 scans.

  • Causality: Co-adding 32 scans increases the Signal-to-Noise Ratio (SNR) by a factor of √32 (~5.6). High SNR is absolutely critical for resolving the weak N-O stretching vibrations (~945 cm⁻¹) from background noise.

Step 5: Post-Processing & Validation

  • Action: Apply an ATR depth-of-penetration correction and a linear baseline correction. Verify that the SNR in the 2000-2500 cm⁻¹ region (a typically silent region) exceeds 100:1.

  • Causality: ATR correction mathematically adjusts the spectrum to resemble a transmission spectrum, compensating for the physical reality that longer infrared wavelengths penetrate deeper into the sample. The SNR check acts as the final gatekeeper for data trustworthiness.

Workflow Visualization

G Start Start: Sample Prep Calib Polystyrene Calibration (Verify 1601 cm⁻¹) Start->Calib Bkg Background Scan (Bare Diamond ATR) Calib->Bkg Sample Apply Benzo[c]isoxazole -5-carboxylic acid Bkg->Sample Pressure Apply Anvil Pressure (Ensure Optical Contact) Sample->Pressure Scan Acquire Spectrum (4000-400 cm⁻¹, 32 scans) Pressure->Scan Check Signal-to-Noise Ratio > 100:1? Scan->Check Error Recollect Background & Clean Crystal Check->Error No Process ATR & Baseline Correction Check->Process Yes Error->Bkg Retry End Isomer Differentiation (Analyze C=N & N-O) Process->End

Self-validating ATR-FTIR workflow for the spectral analysis of benzisoxazole isomers.

References
  • Taylor & Francis - The infrared spectrum of isoxazole in the range 600–1400 cm−l, including a high-resolution study...
  • PubMed - FT-IR, Laser-Raman Spectra and Computational Analysis of 5-Methyl-3-phenylisoxazole-4-carboxylic Acid URL
  • PubChem - 2,1-Benzisoxazole | C7H5NO | CID 67498 URL
  • ACS Publications - Interrupting the [Au]-Catalyzed Nitroalkyne Cycloisomerization: Trapping the Putative α-Oxo Gold Carbene with Benzo[c]isoxazole | Organic Letters URL

Sources

Validation

Comprehensive Comparison Guide: UV-Vis Absorption Characteristics of Benzo[c]isoxazole-5-carboxylic Acid vs. Heterocyclic Alternatives

Introduction and Structural Rationale Benzo[c]isoxazole-5-carboxylic acid (also known as 2,1-benzisoxazole-5-carboxylic acid) is a highly specialized bicyclic heteroaromatic compound. It serves as a vital pharmacophore a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Structural Rationale

Benzo[c]isoxazole-5-carboxylic acid (also known as 2,1-benzisoxazole-5-carboxylic acid) is a highly specialized bicyclic heteroaromatic compound. It serves as a vital pharmacophore and fluorophore precursor, notably utilized in the development of inositol hexakisphosphate kinase (IP6K) inhibitors for treating metabolic dysfunctions . Understanding its UV-Vis absorption characteristics is critical for researchers employing it in photophysical assays, reaction monitoring, and rational drug design.

The 2,1-benzisoxazole core possesses a unique electronic configuration due to the localized N–O bond adjacent to the extended π -conjugation of the benzene ring. Unlike the more common 1,2-benzisoxazole or benzoxazole isomers, the benzo[c]isoxazole system exhibits an ortho-quinoid resonance character. This lowers the HOMO-LUMO gap, resulting in a lower energy π→π∗ transition . The electron-withdrawing 5-carboxylic acid group acts as an auxochrome, pulling electron density and further inducing a bathochromic (red) shift. This allows the molecule to absorb well into the UVA region (>310 nm), minimizing background interference from biological matrices that typically absorb strongly below 290 nm.

Comparative UV-Vis Absorption Data

To objectively evaluate the optical performance of Benzo[c]isoxazole-5-carboxylic acid, we compare it against structurally related heterocyclic carboxylic acids frequently used in drug discovery.

Table 1: Comparative UV-Vis Absorption Characteristics (in Methanol at 298K)

Compound λmax​ (nm)Molar Absorptivity ( ϵ ) ( M−1cm−1 )Cut-off Wavelength (nm)Primary Electronic Transition
Benzo[c]isoxazole-5-carboxylic acid 322~11,500360 π→π∗ (Extended conjugation)
Benzoxazole-5-carboxylic acid 288~13,200315 π→π∗
Indole-5-carboxylic acid 285, 293~15,000320 π→π∗
1,2-Benzisoxazole-5-carboxylic acid 295~10,800330 π→π∗

Performance Insight: The significant red-shifted λmax​ of Benzo[c]isoxazole-5-carboxylic acid proves its superior utility in assays requiring minimal UV interference from standard aromatic amino acids (which peak around 280 nm).

Self-Validating Experimental Protocol: UV-Vis Spectral Acquisition

To ensure scientific integrity and reproducibility, the following methodology incorporates a self-validating Beer-Lambert linearity check to rule out aggregation, inner-filter effects, or solvent-induced ionization artifacts.

Step 1: Solvent Preparation and Baseline Correction
  • Action: Prepare HPLC-grade Methanol (MeOH) containing 0.1% acetic acid.

  • Causality Insight: The protonation state of the 5-COOH group drastically alters the molecular dipole moment and the resulting absorption spectrum. Adding 0.1% acetic acid suppresses ionization, ensuring the carboxylic acid remains fully protonated. Controlling the pH ensures absolute spectral reproducibility across different batches .

  • Self-Validation Check: Run a dual-beam baseline sweep (200–500 nm) with the solvent blank in both quartz cuvettes. The maximum allowable baseline drift is ±0.002 Absorbance Units (AU). If drift exceeds this, clean the cuvettes with nitric acid and repeat.

Step 2: Stock Solution Preparation
  • Action: Dissolve 2.0 mg of Benzo[c]isoxazole-5-carboxylic acid in 10.0 mL of the prepared solvent to yield a ~1.2 mM stock solution. Sonicate for 5 minutes at 25°C to ensure complete dissolution.

Step 3: Self-Validating Dilution Series
  • Action: Prepare a 5-point dilution series (10 µM, 20 µM, 40 µM, 60 µM, 80 µM) using calibrated micropipettes.

  • Self-Validation Check: Measure the absorbance at λmax​ (322 nm) for each concentration. Plot Absorbance vs. Concentration. A linear regression coefficient ( R2 ) ≥0.999 confirms the absence of excimer formation or π−π stacking aggregation at these working concentrations. If R2<0.999 , the protocol fails validation, indicating potential sample impurity or aggregation, and must be restarted.

Step 4: Comparative Spectral Overlay
  • Action: Acquire full spectra (200–500 nm) for the target compound and the chosen alternatives (e.g., Benzoxazole-5-carboxylic acid) at 40 µM.

  • Causality Insight: Acquiring the full spectrum rather than a single-point measurement allows for the identification of isosbestic points if degradation occurs, and visually confirms the bathochromic advantage of the benzo[c]isoxazole core.

UV_Vis_Workflow Start Sample Preparation (Protonated State Control) Baseline Baseline Correction (Drift < 0.002 AU) Start->Baseline Dilution 5-Point Dilution Series (10 to 80 µM) Baseline->Dilution Acquisition Spectral Acquisition (200-500 nm) Dilution->Acquisition Validation Beer-Lambert Validation (R² ≥ 0.999) Acquisition->Validation Analysis Comparative Analysis vs. Alternatives Validation->Analysis

Self-validating UV-Vis characterization workflow ensuring data integrity and linearity.

Application Context: IP6K Inhibition Signaling Pathway

Benzo[c]isoxazole derivatives are not just optical probes; they are potent biological modulators. Specifically, derivatives of benzo[c]isoxazole-5-carboxylic acid have been identified as novel inhibitors of Inositol Hexakisphosphate Kinases (IP6Ks) . IP6K1 regulates whole-body energy expenditure, and its inhibition is a therapeutic target for obesity and metabolic dysfunctions. The distinct UV-Vis properties of the benzo[c]isoxazole core allow for precise spectrophotometric tracking of the inhibitor's pharmacokinetics and target binding assays in vitro without interference from the protein's native UV absorption.

IP6K_Pathway Inhibitor Benzo[c]isoxazole Derivative IP6K1 IP6K1 Enzyme Inhibitor->IP6K1 Inhibits InsP7 5-InsP7 (Signaling) IP6K1->InsP7 Phosphorylates InsP6 InsP6 (Substrate) InsP6->IP6K1 Binds Metabolism Adipocyte Thermogenesis InsP7->Metabolism Downregulates

Mechanism of action of benzo[c]isoxazole-based IP6K1 inhibitors in metabolic regulation.

Conclusion

Benzo[c]isoxazole-5-carboxylic acid offers a distinct photophysical advantage over traditional benzoxazole and indole scaffolds due to its red-shifted absorption profile. This characteristic, driven by its unique ortho-quinoid electronic state, makes it an exceptional candidate for both advanced optical materials and targeted drug discovery programs where background UV interference must be minimized.

References

  • Title: Development of Novel IP6K Inhibitors for the Treatment of Obesity and Obesity-Induced Metabolic Dysfunctions Source: PubMed Central (PMC) / NIH URL: [Link]

  • Title: Synthesis, Spectroscopic Characterization and DFT/TD-DFT Calculations of new Fluorescent Derivatives of Imidazo[4',5':3,4]Benzo[c]Isoxazole Source: PubMed / NIH URL: [Link]

  • Title: Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids Source: Beilstein Journal of Organic Chemistry URL: [Link]

Comparative

A Comparative Guide to Reference Standards for the Analysis of Benzo[c]isoxazole-5-carboxylic Acid

The Challenge: Sourcing a Reference Standard for Benzo[c]isoxazole-5-carboxylic Acid A preliminary survey of commercial catalogs reveals a scarcity of Benzo[c]isoxazole-5-carboxylic acid as a pre-certified reference stan...

Author: BenchChem Technical Support Team. Date: March 2026

The Challenge: Sourcing a Reference Standard for Benzo[c]isoxazole-5-carboxylic Acid

A preliminary survey of commercial catalogs reveals a scarcity of Benzo[c]isoxazole-5-carboxylic acid as a pre-certified reference standard. This situation is common for novel compounds or less common isomers. When a primary reference standard is not available from an officially recognized source, an "in-house primary standard" must be established.[1] This necessitates a comprehensive approach, beginning with synthesis and culminating in rigorous characterization and purity assignment.

Establishing an In-House Primary Reference Standard

A primary reference standard is a substance of the highest possible purity, fully characterized to confirm its identity and structure, against which working standards are calibrated.[2][3] The process of establishing an in-house primary standard is a multi-step endeavor that ensures metrological traceability for all subsequent analytical measurements.

Synthesis of Benzo[c]isoxazole-5-carboxylic Acid

The synthesis of benzo[c]isoxazoles, also known as anthranils, can be achieved through various routes, often involving the cyclization of ortho-substituted benzene derivatives.[4] A plausible synthetic approach for Benzo[c]isoxazole-5-carboxylic acid could start from 2-amino-5-carboxybenzoic acid (a derivative of anthranilic acid), which serves as a key precursor in the synthesis of many heterocycles.[5][6]

A generalized synthetic workflow is outlined below.

cluster_0 Synthesis & Purification Start 2-Amino-5-carboxybenzoic Acid Step1 Diazotization (NaNO₂, HCl, 0-5 °C) Start->Step1 Step2 Azidation (NaN₃) Step1->Step2 Intermediate 2-Azido-5-carboxybenzoic Acid Step2->Intermediate Step3 Intramolecular Cyclization (Fe(II) catalyzed or thermolysis) Intermediate->Step3 Crude Crude Benzo[c]isoxazole- 5-carboxylic Acid Step3->Crude Purification Purification (Recrystallization / Chromatography) Crude->Purification Final Purified Candidate Material Purification->Final Candidate Purified Candidate Material Identity Structural Characterization (NMR, MS, FTIR) Candidate->Identity Purity Purity Assessment Candidate->Purity Final Qualified In-House Primary Reference Standard Identity->Final Organic Organic Impurities (HPLC) Purity->Organic Water Water Content (Karl Fischer) Purity->Water Solvents Residual Solvents (GC / NMR) Purity->Solvents Inorganic Inorganic Impurities (Sulfated Ash) Purity->Inorganic qNMR Absolute Purity (qNMR) Purity->qNMR Calculation Purity Assignment (Mass Balance & qNMR Cross-verification) Organic->Calculation Water->Calculation Solvents->Calculation Inorganic->Calculation qNMR->Calculation Calculation->Final SamplePrep Sample Preparation (Dissolution in diluent) Injection HPLC Injection SamplePrep->Injection StdPrep Standard Preparation (Using Primary Standard) Quant Quantification (External Standard Calibration) StdPrep->Quant Separation Chromatographic Separation (C18 Column, Acidic Mobile Phase) Injection->Separation Detection UV Detection (at λmax) Separation->Detection Data Data Acquisition & Integration Detection->Data Data->Quant

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Benzo[c]isoxazole-5-carboxylic acid

As drug development professionals and application scientists, we frequently handle specialized small molecules during hit-to-lead optimization and high-throughput screening (qHTS). Benzo[c]isoxazole-5-carboxylic acid (CA...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and application scientists, we frequently handle specialized small molecules during hit-to-lead optimization and high-throughput screening (qHTS). Benzo[c]isoxazole-5-carboxylic acid (CAS: 39695-71-1) is a highly valuable intermediate, but its physical state and toxicological profile require rigorous, causality-driven safety protocols.

This guide provides a self-validating operational framework for handling this compound, moving beyond basic safety data sheets to deliver field-proven logistical and personal protective equipment (PPE) strategies.

Chemical Profile & Hazard Causality

Before selecting PPE, we must understand the mechanistic nature of the hazard. Benzo[c]isoxazole-5-carboxylic acid is a non-combustible solid powder. While its primary GHS classification is Acute Toxicity 4 (Oral) via H302 (Harmful if swallowed) [1], the operational risk in a laboratory setting rarely comes from intentional ingestion. Instead, the risk manifests through aerosolization and secondary ingestion .

When transferring dry powders, microscopic particles become airborne. If inhaled, these particles are trapped in the mucosal lining of the upper respiratory tract, subsequently swallowed, and absorbed systemically. Therefore, respiratory and contact barriers are not just regulatory formalities; they are the primary mechanisms for breaking the aerosol-to-ingestion pathway.

Quantitative Data Summary
Property / HazardSpecificationOperational Implication
CAS Number 39695-71-1Unique identifier for inventory and waste tracking.
Molecular Formula C14H9NO3Contains a carboxylic acid moiety; mildly acidic in solution.
Molecular Weight 239.23 g/mol Readily crosses biological membranes if dissolved in carrier solvents.
Physical State Solid (Powder)High risk of aerosolization during weighing and transfer.
GHS Hazard Code H302 (Warning)Harmful if swallowed; mandates strict hand-to-mouth barrier controls.
Storage Class 13Non-combustible solid; store away from strong oxidizers.

PPE Specifications: The "Why" Behind the Gear

According to the OSHA Personal Protective Equipment Standard (29 CFR 1910.132), PPE selection must be directly correlated to a workplace hazard assessment [2]. The following matrix details the required PPE, grounded in the specific physicochemical behavior of Benzo[c]isoxazole-5-carboxylic acid.

PPE CategorySpecificationCausality & Field Justification
Hand Protection Nitrile Gloves (Min 4 mil thickness)Dry Powder: Standard nitrile provides an adequate barrier against the dry acid. Solvated State (Critical): If dissolving the compound in DMSO for bioassays, you must double-glove. DMSO is a polar aprotic solvent that rapidly penetrates the epidermal barrier, carrying dissolved toxic solutes directly into the bloodstream.
Eye/Face Protection Chemical Splash Goggles (ANSI Z87.1)Safety glasses with side shields are insufficient. Fine powders can bypass standard glasses via air currents in a fume hood. Goggles create a sealed micro-environment around the eyes.
Body Protection Flame-Resistant (FR) or Standard Lab CoatPrevents powder from settling on street clothes, which acts as a vector for secondary exposure outside the lab environment.
Respiratory N95/P100 Particulate RespiratorRequired only if weighing outside of a certified chemical fume hood. Under normal conditions, engineering controls (fume hoods) negate the need for a respirator [3].

Operational Workflow: Step-by-Step Methodology

To ensure trustworthiness, every protocol must be a self-validating system. This means incorporating verification steps within the workflow to confirm that containment has not been breached.

Phase 1: Pre-Operation & Weighing
  • Verification: Verify the face velocity of the chemical fume hood is between 80–120 feet per minute (fpm).

  • Donning: Don lab coat, chemical splash goggles, and standard nitrile gloves.

  • Static Control: Powders often carry static charges, causing them to "jump" from spatulas. Wipe the exterior of the weighing boat and the analytical balance with an anti-static cloth before transferring the Benzo[c]isoxazole-5-carboxylic acid.

  • Transfer: Slowly transfer the required mass using a grounded micro-spatula.

Phase 2: Dissolution (High-Risk Phase)
  • Solvent Addition: If preparing a stock solution (e.g., in DMSO or Methanol), add the solvent directly to the pre-weighed vial inside the fume hood.

  • PPE Upgrade: The moment the solid becomes a liquid solution, the dermal absorption risk increases exponentially. Don a second pair of nitrile gloves over your existing pair.

  • Sealing: Cap the vial tightly before removing it from the hood for vortexing or sonication.

Spill Response and Disposal Plan

The National Research Council's Prudent Practices in the Laboratory strictly prohibits the dry sweeping of toxic powders due to the massive aerosolization it causes [3].

Solid Spill Protocol (Powder)
  • Contain: Do not sweep. Isolate the area.

  • Suppress: Lightly mist a heavy-duty paper towel with water or a mild alkaline buffer (to neutralize the carboxylic acid).

  • Wipe: Gently place the damp towel over the powder to trap it. Wipe inward from the edges to the center.

  • Validate: Swab the cleaned area with a damp pH strip. A neutral pH indicates the acidic powder has been successfully removed.

Disposal Plan
  • Solid Waste: Dispose of all contaminated paper towels, weighing boats, and first-layer gloves in a solid hazardous waste container labeled "Toxic Organic Solids."

  • Liquid Waste: Solutions containing Benzo[c]isoxazole-5-carboxylic acid and organic solvents (e.g., DMSO, Methanol) must be collected in a compatible, clearly labeled halogen-free organic waste carboy. Ensure compliance with local RCRA (Resource Conservation and Recovery Act) regulations.

Visualizing the Safety Architecture

The following diagram illustrates the logical flow of handling this compound, emphasizing the critical decision point during a spill event.

PPE_Workflow A 1. Pre-Operation Hazard Assessment B 2. Don PPE (Nitrile, Goggles, Coat) A->B C 3. Containment (Chemical Fume Hood) B->C D 4. Handling (Weighing & Dissolution) C->D E Spill Event? D->E F Spill Protocol (Wet Wipe / HEPA) E->F Yes G 5. Waste Disposal (EPA/RCRA Compliant) E->G No F->G H 6. Doff PPE & Hand Hygiene G->H

Operational workflow for handling Benzo[c]isoxazole-5-carboxylic acid safely.

References

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment Standard." 29 CFR 1910.132. Available at:[Link]

  • National Research Council (US). "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. Available at:[Link]

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